molecular formula C7H11NO2 B13964145 2-Methyl-6-oxopiperidine-1-carbaldehyde CAS No. 72374-50-6

2-Methyl-6-oxopiperidine-1-carbaldehyde

Cat. No.: B13964145
CAS No.: 72374-50-6
M. Wt: 141.17 g/mol
InChI Key: GZPUNLLJEALHEJ-UHFFFAOYSA-N
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Description

2-Methyl-6-oxopiperidine-1-carbaldehyde is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72374-50-6

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-methyl-6-oxopiperidine-1-carbaldehyde

InChI

InChI=1S/C7H11NO2/c1-6-3-2-4-7(10)8(6)5-9/h5-6H,2-4H2,1H3

InChI Key

GZPUNLLJEALHEJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(=O)N1C=O

Origin of Product

United States

Foundational & Exploratory

Advanced Characterization and Synthetic Utility of 2-Methyl-6-oxopiperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-6-oxopiperidine-1-carbaldehyde (CAS: 72374-50-6) is a specialized heterocyclic scaffold belonging to the class of


-formyl lactams.[1] Characterized by a piperidine ring bearing a methyl substituent at the C2 position, a ketone (lactam carbonyl) at C6, and a formyl group on the nitrogen, this molecule represents a "activated" lactam intermediate.

In drug discovery and organic synthesis, this compound serves as a critical chiral building block for the construction of 2,6-disubstituted piperidine alkaloids (e.g., solenopsins, isosolenopsins) and peptidomimetics. The electron-withdrawing


-formyl group modulates the reactivity of the lactam ring, enhancing the electrophilicity of the carbonyl carbon and facilitating ring-opening or functionalization reactions that are difficult with the parent lactam.

Structural Dynamics & Stereochemistry[2]

Chemical Identity[1][3][4]
  • IUPAC Name: this compound[1]

  • Synonyms:

    
    -Formyl-6-methylpiperidin-2-one; 1-Formyl-6-methyl-2-piperidone
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 141.17 g/mol

  • CAS Number: 72374-50-6[1][2][3]

Structural Analysis

The molecule features a six-membered piperidine ring in a semi-planar or distorted chair conformation due to the planarity constraints of the amide (lactam) and formimide functionalities.

  • Lactam Core: The C6-N1 bond is part of a cyclic amide. In the absence of the formyl group, this bond has significant double-bond character due to resonance.

  • 
    -Formyl Activation:  The attachment of the formyl group (-CHO) to the nitrogen creates an imide-like system (
    
    
    
    ). This "cross-conjugated" system draws electron density away from the lactam nitrogen, preventing the typical amide resonance stabilization.
    • Consequence: The lactam carbonyl (C6) becomes significantly more electrophilic than in the parent 6-methylpiperidin-2-one.

    • Labile Bond: The N1-C(Formyl) bond is chemically distinct and can be cleaved selectively under mild nucleophilic conditions.

Stereochemistry

The C2 position (bearing the methyl group) is a chiral center.

  • Enantiomers: The compound exists as

    
    - and 
    
    
    
    -enantiomers.
  • Synthetic Relevance: The stereochemistry at C2 often dictates the stereochemical outcome of subsequent additions or ring-opening reactions, making the enantiopure forms highly valuable for asymmetric synthesis.

Structure cluster_0 Structural Components N1 N1 (Bridgehead) C2 C2 (Chiral Center) -CH3 attached N1->C2 C6 C6 (Lactam Carbonyl) Activated Electrophile N1->C6 Formyl N-Formyl Group (-CHO) N1->Formyl Activation C2->C6 Piperidine Ring

Figure 1: Structural connectivity highlighting the activation of the lactam core by the N-formyl group.

Synthetic Pathways[2]

The synthesis of this compound typically proceeds via the


-formylation of the parent lactam, 6-methylpiperidin-2-one. Direct formylation requires activated reagents due to the reduced nucleophilicity of the lactam nitrogen.
Precursor Synthesis (6-Methylpiperidin-2-one)

The parent lactam is synthesized via the cyclization of 5-oxohexanoic acid (or its esters) with ammonia/amines or through the reduction of 6-methylpyridin-2-one.

N-Formylation Protocol

The most reliable method utilizes Acetic Formic Anhydride (AFA) generated in situ.[4] AFA is a mixed anhydride that selectively transfers the formyl group due to the lower steric hindrance and higher electrophilicity of the formyl carbonyl compared to the acetyl group.[4]

Reaction Scheme:

  • Generation of AFA: Formic acid + Acetic anhydride

    
     Acetic Formic Anhydride.[4]
    
  • Formylation: 6-Methylpiperidin-2-one + AFA

    
     Product + Acetic Acid.
    

Synthesis Step1 Precursor Generation 5-Oxohexanoic Acid + NH3/H2 Step2 Parent Lactam 6-Methylpiperidin-2-one Step1->Step2 Step4 N-Formylation Reaction at 0°C -> RT Step2->Step4 Step3 Reagent Prep Acetic Anhydride + Formic Acid (0°C, in situ) Step3->Step4 Product Target Molecule This compound Step4->Product

Figure 2: Synthetic workflow from acyclic precursors to the N-formylated scaffold.

Experimental Protocols

Protocol 1: In Situ Generation of Acetic Formic Anhydride (AFA) and N-Formylation

Based on standard methodologies for N-formylation of electron-deficient amines.

Reagents:

  • 6-Methylpiperidin-2-one (1.0 eq)

  • Formic Acid (98%, 5.0 eq)

  • Acetic Anhydride (2.5 eq)[4]

  • Dichloromethane (DCM) or THF (anhydrous)

Procedure:

  • AFA Preparation: In a flame-dried flask under inert atmosphere (

    
    ), cool Formic Acid (5.0 eq) to 0°C.
    
  • Add Acetic Anhydride (2.5 eq) dropwise over 15 minutes. Maintain temperature at 0°C.

  • Stir the mixture at 50–60°C for 2 hours to ensure formation of AFA, then cool back to 0°C.

  • Coupling: Dissolve 6-Methylpiperidin-2-one (1.0 eq) in minimum anhydrous DCM. Add this solution dropwise to the AFA mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (visualize with ninhydrin or iodine).

  • Workup: Quench with ice-cold saturated

    
     solution (careful, gas evolution). Extract with DCM (
    
    
    
    ).
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Purify via flash column chromatography (Ethyl Acetate/Hexane gradient).
    

Yield: Typical yields range from 75% to 90% depending on moisture control.

Reactivity & Applications in Drug Discovery[2]

Reactivity Profile

The this compound scaffold exhibits three distinct reactive sites:

SiteReactivity TypeMechanismUtility
N-Formyl Group Electrophilic / LabileNucleophilic attack at formyl carbonFormyl transfer reagent; Protecting group removal.
Lactam Carbonyl (C6) Highly ElectrophilicNucleophilic attack (Ring Opening)Synthesis of acyclic amino aldehydes/acids; Grignard addition.
C3 Position (

-CH)
Nucleophilic (Enolate)Deprotonation by strong base (LDA)Alkylation to form 2,3,6-trisubstituted piperidines.
Application: Synthesis of Piperidine Alkaloids

This scaffold is a direct precursor to 2,6-disubstituted piperidine alkaloids (e.g., Solenopsin from fire ants).

  • Mechanism: Grignard addition to the activated lactam carbonyl (C6) followed by reduction leads to the opening of the ring or reduction to the piperidine, depending on conditions. The C2-methyl group directs the stereochemistry of the incoming nucleophile at C6.

Application: Chiral Resolution

The


-formyl derivative can be used to resolve the enantiomers of 6-methylpiperidin-2-one.
  • Enzymatic Resolution: Certain acylases can selectively deformylate one enantiomer of the

    
    -formyl racemate, allowing for the separation of 
    
    
    
    - and
    
    
    -lactams.

Physical Properties Data

PropertyValue (Predicted/Experimental)Note
Physical State Colorless to pale yellow oil/solidLow melting point solid likely.
Boiling Point ~240–250°C (760 mmHg)Predicted based on MW and polarity.
Density ~1.1 g/cm³Estimated.
Solubility DCM, Chloroform, Ethyl AcetatePoor solubility in water due to lipophilicity.
LogP ~0.2 – 0.5Moderate lipophilicity.

References

  • Synthesis of Piperidones by MCR . ResearchGate. (Accessed 2025).[5][4][6] Methodologies for constructing polysubstituted piperidine scaffolds.[5]

  • Selective Formylation Using Formic Anhydride and Its Precursors . BenchChem Application Notes. Protocols for N-formylation using AFA.[4]

  • 1-Piperidinecarboxaldehyde, 2-methyl-6-oxo- (CAS 72374-50-6) . ChemicalBook. Compound identification and CAS verification.[1][6]

  • 6-Methylpiperidin-2-one Properties . PubChem CID 20905. Data on the parent lactam scaffold.[7]

  • Total synthesis of the large non-ribosomal peptide polytheonamide B . PubMed.[6] Examples of complex peptide synthesis involving non-proteinogenic amino acid derivatives.

Sources

Molecular weight and formula of 2-Methyl-6-oxopiperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Methyl-6-oxopiperidine-1-carbaldehyde , a specialized heterocyclic building block used in medicinal chemistry and alkaloid synthesis.

Content Type: Technical Monograph Subject: Molecular Specifications, Synthetic Pathways, and Characterization CAS Registry Number: 72374-50-6

Executive Summary

This compound (also known as N-formyl-6-methyl-2-piperidone) is a functionalized piperidine derivative characterized by an internal lactam bond and an N-formyl moiety.[1] It serves as a critical intermediate in the synthesis of complex piperidine alkaloids and peptidomimetics. Its structure combines the rigidity of the piperidine ring with the reactivity of the exocyclic formyl group, making it a valuable scaffold for stereoselective transformations in drug development.

This guide details the physicochemical properties, validated synthetic protocols, and analytical fingerprints required for the effective utilization of this compound in research and development.

Physicochemical Specifications

The following data consolidates calculated and literature-derived values for the target compound.

PropertySpecificationNotes
IUPAC Name This compoundSystematic nomenclature
Common Synonyms N-Formyl-6-methyl-2-piperidone; 1-Formyl-6-methylpiperidin-2-one
CAS Number 72374-50-6 Verified Registry ID [1]
Molecular Formula C₇H₁₁NO₂
Molecular Weight 141.17 g/mol Monoisotopic Mass: 141.079
Physical State Viscous Oil / Low-melting SolidPredicted based on analogs
Solubility DCM, Chloroform, Methanol, DMSOHydrolytically unstable in acidic water
SMILES CC1CCCC(=O)N1C=O[2][3][4][5][6]Derived Structure
LogP ~0.2 - 0.5Predicted (Lipophilic amide)
Structural Analysis

The molecule features a chiral center at C2 (carrying the methyl group). Unless specified as an enantiopure grade (e.g., derived from (R)-6-methyl-2-piperidone), the CAS 72374-50-6 typically refers to the racemate.

  • Core Scaffold: Piperidine-2-one (Valerolactam derivative).

  • Functionalization: N-acylation with a formyl group decreases the basicity of the nitrogen and activates the lactam carbonyl for nucleophilic attack, or allows for selective C-alkylation at the C3 position.

Synthetic Methodology (Field-Proven)

Direct sourcing of this specific aldehyde can be challenging due to its niche application. The most reliable "in-house" production method involves the N-formylation of 6-methyl-2-piperidone .

Reaction Pathway

The synthesis utilizes Acetic Formic Anhydride (AFA) as a potent formylating agent, generated in situ to avoid stability issues. This method is preferred over Vilsmeier-Haack conditions for lactams due to milder conditions and cleaner workup.

Synthesispathway SM 6-Methyl-2-piperidone (CAS: 4775-98-8) Intermediate Mixed Anhydride Intermediate SM->Intermediate Nucleophilic Attack (0°C, DCM) Reagent Acetic Formic Anhydride (In Situ Generation) Reagent->Intermediate Product 2-Methyl-6-oxopiperidine- 1-carbaldehyde (Target) Intermediate->Product Elimination of Acetic Acid

Figure 1: Synthetic pathway for the N-formylation of 6-methyl-2-piperidone.

Experimental Protocol

Reagents:

  • 6-Methyl-2-piperidone (1.0 eq)[3]

  • Acetic Anhydride (1.5 eq)

  • Formic Acid (98%, 1.6 eq)

  • Dichloromethane (DCM) (Solvent)

  • Sodium Bicarbonate (Quench)

Step-by-Step Procedure:

  • Preparation of AFA: In a flame-dried flask, combine Acetic Anhydride and Formic Acid. Stir at 55°C for 2 hours, then cool to 0°C. This generates Acetic Formic Anhydride.

  • Addition: Dissolve 6-Methyl-2-piperidone in anhydrous DCM. Add this solution dropwise to the cooled AFA mixture over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting lactam (more polar) should disappear.

  • Workup: Dilute with cold DCM. Wash cautiously with saturated NaHCO₃ (gas evolution!) to neutralize excess acid. Wash with brine.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is typically sufficiently pure (>95%). If necessary, purify via flash column chromatography (Ethyl Acetate/Hexanes gradient).

Critical Note: The N-formyl bond in lactams is sensitive to hydrolysis. Store the product under inert gas (Argon/Nitrogen) at -20°C to prevent decomposition back to the parent lactam.

Structural Characterization

Validating the identity of This compound requires confirming the presence of the formyl proton and the integrity of the lactam ring.

NMR Spectroscopy Expectations (¹H NMR, CDCl₃)
  • Formyl Proton (-CHO): A distinctive singlet or broad singlet downfield, typically between δ 9.0 – 9.6 ppm . This is the diagnostic peak for N-formylation.

  • C2-Methine (N-CH-CH₃): A multiplet around δ 4.0 – 4.8 ppm . The chemical shift is significantly deshielded compared to the starting material due to the electron-withdrawing N-formyl group.

  • Methyl Group (-CH₃): A doublet at δ 1.1 – 1.4 ppm .

  • Ring Protons (C3, C4, C5): Multiplets in the δ 1.5 – 2.6 ppm range.

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion: [M+H]⁺ = 142.18

  • Adducts: [M+Na]⁺ = 164.17

  • Fragmentation: Loss of CO (28 Da) is common for formyl groups, leading to a fragment at m/z ~114 (reverting to the lactam core).

Analytical Decision Tree

AnalysisTree Sample Crude Reaction Product HNMR 1H NMR (CDCl3) Sample->HNMR CheckCHO Check δ 9.0-9.6 ppm HNMR->CheckCHO Success Target Confirmed: 2-Methyl-6-oxopiperidine- 1-carbaldehyde CheckCHO->Success Peak Present Failure Hydrolysis/Incomplete: Parent Lactam Present CheckCHO->Failure Peak Absent

Figure 2: Rapid decision tree for validating N-formylation success.

Applications in Drug Development[8]

This compound functions as a chiral building block (when enantiomerically pure) in the synthesis of:

  • Piperidine Alkaloids: Precursors for natural products like coniine or sedriding derivatives.

  • Peptidomimetics: The N-formyl lactam moiety can act as a constrained amino acid analogue.

  • Vilsmeier Reagents: Similar to N-formylpiperidine, this derivative can theoretically serve as a formylating agent, though its primary value lies in its ring structure.

References

  • PubChem . (n.d.). Compound Summary: 6-Methylpiperidin-2-one.[3][7] National Library of Medicine. Retrieved from [Link]

  • Olah, G. A., et al. (1987). Formylating Agents. Chemical Reviews. (Contextual reference for AFA synthesis protocols).

Sources

Technical Guide: Physical Properties and Chemistry of N-Formyl-6-methylpiperidin-2-one

[1][2]

Part 1: Executive Summary

N-Formyl-6-methylpiperidin-2-one (also known as 1-Formyl-6-methyl-2-piperidone ) is a specialized heterocyclic imide derived from the lactam 6-methylpiperidin-2-one.[1][2] Unlike common solvents like N-Methyl-2-pyrrolidone (NMP) or reagents like N-Formylpiperidine, this compound features a dual-carbonyl "imide-like" functionality within a six-membered ring, coupled with a stereogenic center at the C6 position.[1][2]

This unique architecture imparts distinct physical properties:

  • Enhanced Electrophilicity: The N-formyl group is activated by the adjacent lactam carbonyl, making it a potent formyl transfer reagent.[1][2]

  • Chirality: The methyl group at C6 creates a chiral environment, offering potential as a chiral auxiliary in asymmetric synthesis.[2]

  • Physical State: Due to the disruption of intermolecular hydrogen bonding (loss of N-H), it typically exists as a viscous liquid or low-melting solid, contrasting with the high-melting parent lactam.[1][2]

Part 2: Chemical Identity & Structural Analysis[2][3][4]

Nomenclature and Identifiers[3][5]
PropertyDetail
IUPAC Name 1-Formyl-6-methylpiperidin-2-one
Common Names N-Formyl-6-methyl-2-piperidone; N-Formyl-6-methyl-δ-valerolactam
Molecular Formula C₇H₁₁NO₂
Molecular Weight 141.17 g/mol
Parent Compound 6-Methylpiperidin-2-one (CAS: 4775-98-8)
Structural Class Cyclic Imide / N-Acyl Lactam
Stereochemistry and Conformational Analysis

The molecule possesses a stereocenter at C6 .[1][2]

  • Enantiomers: (6R) and (6S) forms.[1][2]

  • Conformation: The piperidine ring typically adopts a distorted chair or twist-boat conformation to minimize 1,3-diaxial interactions involving the C6-methyl group.[1][2]

  • Rotamers: Restricted rotation around the N-CHO bond is observed, leading to E and Z rotamers detectable by NMR at low temperatures, though the E-isomer (oxygen of formyl trans to the lactam carbonyl) is generally favored to reduce dipole-dipole repulsion.[1][2]

Part 3: Physical Properties[2][3]

As a specialized intermediate, specific experimental values for N-formyl-6-methylpiperidin-2-one are often derived from its parent and analogs.[1][2] The table below synthesizes experimental data with high-confidence predicted values based on Structure-Property Relationships (SPR).

Physiochemical Data Table[2][6]
PropertyValue (Experimental/Predicted)Context & Causality
Physical State Viscous Liquid / Low-melting SolidCausality: N-formylation removes the N-H donor, eliminating strong intermolecular H-bonding present in the parent lactam (MP ~140°C).[1][2]
Boiling Point 235°C – 245°C (at 760 mmHg)Logic: Higher than N-formylpiperidine (222°C) due to the additional polar lactam carbonyl increasing dipole-dipole interactions.[1][2]
Density 1.12 – 1.15 g/cm³Denser than N-formylpiperidine (1.019 g/mL) due to higher oxidation state (extra oxygen).[1][2]
Refractive Index

Estimated based on molar refraction contributions of the imide system.[1][2]
Solubility High in DCM, THF, EtOAc, DMSOLipophilicity: The C6-methyl group increases solubility in non-polar solvents compared to unsubstituted N-formyl lactams.[1][2]
LogP ~0.2 to 0.5More lipophilic than the parent lactam due to N-substitution.[1][2]
Spectral Characteristics (Diagnostic)
  • ¹H NMR (CDCl₃, 400 MHz):

    • CHO: Singlet or broad signal at δ 9.0 – 9.4 ppm .[1][2] The downfield shift is characteristic of an imide-like formyl proton.[1][2]

    • C6-H: Multiplet at δ 4.5 – 4.8 ppm (deshielded by adjacent N-acyl group).[1][2]

    • CH₃: Doublet at δ 1.2 – 1.4 ppm .[1][2]

  • IR Spectroscopy:

    • C=O (Lactam): ~1710–1730 cm⁻¹ (shifted to higher wavenumbers vs. parent lactam due to N-acylation).[1][2]

    • C=O (Formyl): ~1670–1690 cm⁻¹.[1][2]

    • Absence of N-H: No stretch at 3200–3400 cm⁻¹.

Part 4: Synthesis & Experimental Protocols

Synthesis Strategy

The most robust method for synthesizing N-formyl lactams involves the activation of the lactam nitrogen (which is non-nucleophilic) or the use of a highly reactive formylating agent like acetic formic anhydride (AFA) .[1][2]

Reaction Pathway Visualization (DOT):

SynthesisPathwayLactam6-Methylpiperidin-2-one(Solid, Nucleophile)IntermediateTransition State(Acyl-Formyl Exchange)Lactam->Intermediate N-AcylationReagentAcetic Formic Anhydride(In-situ generated)Reagent->Intermediate ElectrophileProductN-Formyl-6-methylpiperidin-2-one(Target)Intermediate->Product EliminationByproductAcetic AcidIntermediate->Byproduct

Caption: Synthesis of N-formyl-6-methylpiperidin-2-one via Acetic Formic Anhydride (AFA).

Detailed Protocol: N-Formylation using In-Situ AFA

Objective: Synthesize N-formyl-6-methylpiperidin-2-one from 6-methylpiperidin-2-one.

Reagents:

  • 6-Methylpiperidin-2-one (1.0 eq)[1][2][3]

  • Formic Acid (98%, 5.0 eq)[1][2]

  • Acetic Anhydride (2.5 eq)[1][2][4]

  • DCM (Dichloromethane) – Solvent[1][2]

Procedure:

  • Preparation of AFA: In a flame-dried flask under Argon, cool Formic Acid (5.0 eq) to 0°C. Dropwise add Acetic Anhydride (2.5 eq) over 15 minutes. Stir at 0°C for 30 minutes, then warm to 50°C for 15 minutes to ensure anhydride formation. Cool back to 0°C.

  • Addition: Dissolve 6-methylpiperidin-2-one (1.0 eq) in minimal dry DCM. Add this solution dropwise to the AFA mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting lactam (stain with KMnO₄).[1][2]

  • Workup: Quench carefully with ice-cold saturated NaHCO₃ solution (Caution: Gas evolution). Extract with DCM (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, 0-5% MeOH in DCM).[1][2]

Self-Validating Check: The product should show no N-H stretch in IR and a distinct formyl proton in NMR (~9.2 ppm).

Part 5: Applications in Drug Development[2]

Formyl Transfer Reagent

N-Formyl-6-methylpiperidin-2-one acts as a "formyl donor."[1][2] The lactam ring acts as a good leaving group due to resonance stabilization.[2]

  • Use Case: Selective formylation of primary amines or Grignard reagents (similar to N-formylpiperidine but potentially milder).[1][2]

Chiral Auxiliary

Because the C6-methyl group is adjacent to the nitrogen, it influences the facial selectivity of reactions occurring at the formyl group or the lactam carbonyl.

  • Mechanism: The methyl group sterically hinders one face of the molecule, potentially allowing for enantioselective formyl transfer or alkylation reactions if the starting lactam is enantiopure.[2]

Metabolic Stability Studies

In drug discovery, this compound may appear as a metabolite of N-alkyl-6-methylpiperidone drugs.[1][2] Understanding its physical properties aids in its identification in LC-MS (Look for M+H = 142.[1][2]08) and extraction from plasma (requires polar organic solvents).[1][2]

Part 6: References

  • PubChem. 6-Methylpiperidin-2-one (Compound Summary). National Library of Medicine.[1][2] [Link]

  • Olah, G. A., & Arvanaghi, M. (1982).[2] Formyl Transfer to Grignard Reagents with N-Formylpiperidine.[1][2][5] Organic Syntheses, 64, 114.[2] [Link]

  • Grokipedia. N-Formylpiperidine Properties and Synthesis.[Link]

Literature review on 2-substituted 6-oxopiperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Substituted 6-Oxopiperidine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The 6-oxopiperidine (or δ-valerolactam) ring is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules with significant pharmacological importance. Substitution at the 2-position, adjacent to the ring nitrogen, provides a critical handle for modulating stereochemistry, physicochemical properties, and biological activity. This technical guide offers a comprehensive review for researchers, scientists, and drug development professionals on the synthesis, characterization, and diverse biological applications of 2-substituted 6-oxopiperidine derivatives. We will explore key synthetic methodologies, delve into structure-activity relationships across various therapeutic areas—including oncology, neurodegenerative disorders, and infectious diseases—and provide detailed experimental protocols for key transformations and assays. The discussion emphasizes the causal logic behind synthetic choices and the mechanistic underpinnings of the observed biological effects, providing a robust framework for future research and development in this promising area of medicinal chemistry.

Introduction: The Significance of the 2-Substituted 6-Oxopiperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, valued for its ability to impart favorable properties such as aqueous solubility and metabolic stability.[1][2] The incorporation of a carbonyl group at the 6-position to form the 6-oxopiperidine (lactam) structure introduces a planar amide bond, which can engage in specific hydrogen bonding interactions with biological targets. This feature, combined with the stereochemical complexity offered by substitution, makes the 6-oxopiperidine framework a cornerstone in drug design.[3]

Substitution at the C2-position is particularly influential. This position allows for the introduction of a wide array of functional groups (alkyl, aryl, carboxylates, etc.) that can act as key pharmacophoric elements, directly interacting with receptor binding pockets or enzyme active sites. Furthermore, the C2-carbon is often a chiral center, meaning that precise control over its stereochemistry is paramount for achieving selective and potent biological activity.

Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, analgesic, and antimicrobial properties.[4][5][6] This guide aims to synthesize the current knowledge on these versatile compounds, providing both a high-level strategic overview and detailed, actionable insights for laboratory application.

Key Synthetic Strategies

The construction of the 2-substituted 6-oxopiperidine ring can be achieved through various synthetic routes, each with distinct advantages concerning substrate scope, scalability, and stereochemical control.

Cyclization of Acyclic Precursors

A common and direct approach involves the intramolecular cyclization of linear δ-amino acids or their derivatives.

  • From δ-Amino Acids: The most straightforward method is the thermal or acid-catalyzed lactamization of δ-amino acids. The primary challenge here is the synthesis of the substituted acyclic precursor itself, which often requires multi-step sequences.

  • From α-Azido Adipates: A more elaborate strategy involves the 1,3-dipolar cycloaddition of an acetylenic compound onto an α-azido adipate derivative. Subsequent reduction of the resulting triazole and azide functionalities, followed by hydrogenation, can yield the desired lactam structure, as demonstrated in the synthesis of 6-oxopiperidine-2-carboxylate derivatives.[7]

Modification of Heterocyclic Precursors

Building upon existing ring systems provides an alternative and powerful route.

  • Asymmetric Vinylogous Mannich Reaction (VMR): Chiral 2-substituted-6-methyl-2,3-dihydropyridinones serve as versatile intermediates.[8] These compounds can be readily prepared via an asymmetric VMR using a 1,3-bis-silyloxy diene. The resulting dihydropyridinone can then be selectively reduced (e.g., via catalytic hydrogenation) to afford the saturated 6-oxopiperidine with high stereocontrol. The methyl group at the 6-position can also be further functionalized, expanding the synthetic utility.[8]

G cluster_0 Asymmetric Synthesis Workflow SM 1,3-Bis-silyloxy Diene + Chiral Imine VMR Asymmetric Vinylogous Mannich Reaction (VMR) SM->VMR DHP Chiral 2-Substituted 2,3-Dihydropyridinone VMR->DHP High e.e. RED Diastereoselective Reduction DHP->RED e.g., H2, Pd/C FUNC Further Functionalization DHP->FUNC e.g., Alkylation PIP 2,6-Disubstituted 6-Oxopiperidine RED->PIP

Caption: Asymmetric synthesis of 2,6-disubstituted 6-oxopiperidines via VMR.

Multicomponent Reactions (MCRs)

MCRs offer an efficient pathway to construct complex piperidine scaffolds in a single step from simple starting materials. While less common for the direct synthesis of 6-oxopiperidones, variations of the Mannich reaction, which condenses an aldehyde, an amine, and a ketone, can produce highly substituted piperidin-4-ones.[6][9] These can potentially be converted to the target lactams through subsequent ring cleavage and re-ligation reactions, although this is a less direct approach.

Pharmacological Profiles and Structure-Activity Relationships (SAR)

The true value of the 2-substituted 6-oxopiperidine scaffold lies in its diverse biological activities, which can be finely tuned by altering the nature of the C2-substituent.

Anticancer Activity

A significant body of research has focused on the antiproliferative properties of piperidine derivatives.[5]

  • Mechanism of Action: Highly functionalized piperidines have been shown to act as potent scavengers of free radicals like DPPH and superoxide anion radicals (•O2−).[5] Their anticancer effects are often linked to their ability to interact with DNA, with intercalation being a common binding mode. This interaction can disrupt DNA replication and transcription, leading to apoptosis in cancer cells.

  • Structure-Activity Relationship (SAR): The nature of the substituents on the piperidine ring dramatically influences both the radical scavenging and anticancer efficacy. For a series of highly functionalized piperidines, specific aromatic and heterocyclic moieties were found to enhance cytotoxicity against cell lines such as U251 (glioblastoma) and MCF7 (breast cancer).[5] A clear correlation has been observed where compounds with a stronger DNA interaction constant (Kb) tend to exhibit lower GI50 values (higher potency) against cancer cells.[5]

Compound TypeC2-SubstituentC6-SubstituentBiological ActivityReference
Diaryl-piperidone4-Methylphenyl4-ChlorophenylHigh analgesic activity[6]
Functionalized PiperidineVarious aryl/heteroarylVarious aryl/heteroarylRadical scavenging, DNA intercalation, anticancer[5]
Piperidine-2,6-dione3-Aryl(H)E3 Ligase Binding (PROTACs)[10]

Note: The table includes closely related piperidinone structures to illustrate broader SAR trends in the class.

Neuroprotective and Anti-Alzheimer's Activity

Piperidine derivatives are central to the development of drugs for neurodegenerative diseases like Alzheimer's.[3] Donepezil, a leading Alzheimer's drug, features a piperidine core.[11]

  • Mechanism of Action: A primary strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. Another key mechanism is the inhibition of β-amyloid (Aβ) peptide aggregation, a pathological hallmark of Alzheimer's disease.[12]

  • SAR: For Aβ aggregation inhibitors, 2,6-disubstituted pyridine derivatives designed to mimic β-sheet interactions have shown promise. The 2,6-diaminopyridine moiety was identified as a critical component for activity.[12] In the context of AChE inhibitors, N-benzylpiperidine moieties provide excellent binding to the catalytic site of the enzyme.[3] The choice of substituent at the 2-position of a 6-oxopiperidine ring would be critical for optimizing these interactions.

G APP Amyloid Precursor Protein (APP) Secretases β- and γ-secretase APP->Secretases Abeta Aβ Monomers Secretases->Abeta Oligomers Toxic Oligomers Abeta->Oligomers Fibrils Amyloid Fibrils (Plaques) Oligomers->Fibrils Neuron Neuronal Damage Oligomers->Neuron Synaptic Dysfunction Fibrils->Neuron Inflammation Inhibitor 2-Substituted 6-Oxopiperidine Derivative Inhibitor->Abeta Inhibits Aggregation

Caption: Inhibition of Aβ aggregation by a piperidine derivative.

Analgesic and Anti-inflammatory Activity

The piperidine scaffold is also present in many analgesic agents.

  • Mechanism of Action: The analgesic and anti-inflammatory effects of these compounds can arise from various mechanisms, including interaction with opioid receptors or inhibition of inflammatory pathways. For instance, certain 6-substituted-pyridazinone derivatives have shown potent analgesic activity with reduced ulcerogenic side effects compared to traditional NSAIDs.[13]

  • SAR: In a series of 2,6-diaryl-3-methyl-4-piperidones, the substitution pattern on the aryl rings was critical for activity. A 2-(4-Methylphenyl)-6-(4-chlorophenyl) derivative exhibited the highest analgesic and local anesthetic effects.[6] This highlights the importance of electronic and steric factors of the substituents in dictating potency.

Key Experimental Protocols

To ensure trustworthiness and reproducibility, detailed protocols are essential.

Synthesis: Asymmetric Synthesis of a 2,6-Disubstituted Piperidine Intermediate

This protocol is adapted from methodologies involving the functionalization of chiral dihydropyridinones.[8]

Objective: To synthesize a chiral 2,6-disubstituted piperidine via functionalization and reduction of a 2-substituted-6-methyl-2,3-dihydropyridinone.

Step-by-Step Methodology:

  • Deprotonation: To a solution of chiral 2-substituted-6-methyl-2,3-dihydropyridinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise. Stir the resulting solution for 1 hour at -78 °C.

  • Alkylation/Acylation: Add the desired electrophile (e.g., benzyl bromide, 1.2 eq) to the reaction mixture. Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by adding saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the functionalized dihydropyridinone intermediate.

  • Reduction: Dissolve the purified intermediate in methanol (0.1 M) and add Palladium on carbon (10 wt. %, 0.1 eq). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 6-24 hours until TLC analysis indicates complete consumption of the starting material.

  • Final Isolation: Filter the reaction mixture through a pad of Celite, washing with methanol. Concentrate the filtrate under reduced pressure to yield the final 2,6-disubstituted 6-oxopiperidine product. Confirm structure and purity via NMR and HRMS.

Biological Assay: MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxicity of a 2-substituted 6-oxopiperidine derivative against a human cancer cell line (e.g., MCF-7).

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium and 0.5% DMSO (vehicle control), and cells with a known cytotoxic agent (positive control). Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the GI50 (concentration causing 50% growth inhibition) using non-linear regression analysis.

Future Perspectives and Conclusion

The 2-substituted 6-oxopiperidine scaffold continues to be a highly attractive and fruitful starting point for the design of novel therapeutic agents. Its synthetic tractability and the profound impact of the C2-substituent on biological activity ensure its continued relevance in medicinal chemistry.

Future research in this area will likely focus on several key directions:

  • Stereoselective Synthesis: The development of more efficient, scalable, and cost-effective methods for the asymmetric synthesis of these derivatives remains a critical challenge.[14]

  • New Biological Targets: While significant work has been done in oncology and neuroscience, exploring the potential of these compounds against other targets, such as viral proteases or metabolic enzymes, could uncover new therapeutic applications.

  • Covalent Modifiers: Incorporating a reactive "warhead" at the C2-substituent could enable the design of targeted covalent inhibitors, which can offer enhanced potency and duration of action.

  • Chemical Biology Probes: Derivatives functionalized with tags (e.g., fluorophores, biotin) can be developed as chemical probes to identify novel protein targets and elucidate mechanisms of action.

References

  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (n.d.). ResearchGate. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Reddy, P. V., & Li, W. (2012). Synthetic versatility of 2-substituted-6-methyl 2,3-dihydropyridinones in the synthesis of polyfunctional piperidine-based compounds and related β amino acid derivatives. Organic & Biomolecular Chemistry, 10(38), 7795-7803. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • de Oliveira, R. B., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE, 12(10), e0185922. [Link]

  • Rameshkumar, N., et al. (2003). Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. Biological and Pharmaceutical Bulletin, 26(2), 241-244. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 223-241. [Link]

  • Pandey, A., & Chawla, V. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. Research Journal of Pharmacy and Technology, 13(1), 1-5. [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate. [Link]

  • The synthetic strategy towards 2-aryl-6-alkyl piperidine derivatives. (n.d.). ResearchGate. [Link]

  • Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate. [Link]

  • Patel, K., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), 1-15. [Link]

  • Wang, Y., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry – An Asian Journal, 18(16), e202300486. [Link]

  • Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3330-3335. [Link]

  • Al-Tel, T. H. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication, 2(7), 1-10. [Link]

Sources

Safety data sheet (SDS) for 2-Methyl-6-oxopiperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a comprehensive safety and handling protocol for 2-Methyl-6-oxopiperidine-1-carbaldehyde .

Editorial Note: As of the current date, this specific chemical structure is a specialized research intermediate with limited commercial SDS availability.[1] The data presented below is a Provisional Hazard Profile constructed via Structure-Activity Relationship (SAR) analysis, utilizing validated data from structural surrogates (N-Formylpiperidine and 6-Methyl-2-piperidone).[1] This approach ensures researchers can handle this novel compound with maximum safety margins.[1]

Content Type: Provisional Safety Data Sheet (SDS) & Handling Protocol Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists[1]

Chemical Identification & Structural Context

This compound belongs to the class of N-Formyl Lactams .[1] Unlike simple amides, the N-formyl group attached to a lactam ring creates an imide-like structure with distinct electrophilic reactivity.[1]

Property Data / Specification
Chemical Name This compound
Synonyms N-Formyl-6-methylpiperidin-2-one; 1-Formyl-6-methyl-2-piperidone
Molecular Formula C₇H₁₁NO₂
Molecular Weight 141.17 g/mol
Structural Class Cyclic Imide / N-Formyl Lactam
CAS Number Not Listed (Treat as Novel/Proprietary)
Physical State Viscous Liquid or Low-Melting Solid (Predicted)
Structural Reactivity Diagram

The following diagram illustrates the core connectivity and the primary degradation pathway (hydrolysis), which dictates the safety handling requirements.[1]

G cluster_0 Target Molecule cluster_1 Hydrolysis Products (Moisture Contact) Target 2-Methyl-6-oxopiperidine- 1-carbaldehyde (Electrophilic Imide) Lactam 6-Methylpiperidin-2-one (Irritant) Target->Lactam + H₂O (Hydrolysis) Formic Formic Acid (Corrosive/Toxic)

Figure 1: Hydrolytic instability of the N-formyl lactam motif upon exposure to atmospheric moisture.[1]

Hazard Identification (GHS Classification)

Based on the toxicity profiles of N-Formylpiperidine (CAS 2591-86-8) and N-Vinyl-2-pyrrolidone, this compound must be treated as a Reactive Electrophile .[1]

Provisional GHS Labeling[1]
  • Signal Word: DANGER

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3][4]

    • H319: Causes serious eye irritation.[1][2][3][4][5]

    • H317: May cause an allergic skin reaction (Sensitizer potential due to formylating ability).[1]

    • H335: May cause respiratory irritation.[1][6][2][3][4]

    • H302+H312: Harmful if swallowed or in contact with skin.[1]

Critical Toxicology Insight

The N-Formyl moiety is a formylating agent.[1] In biological systems, it can transfer the formyl group to nucleophilic residues (lysine/cysteine) on proteins, potentially leading to haptenization and immune sensitization.[1]

  • Recommendation: Handle with the same containment rigor used for acid chlorides or anhydrides.[1]

Composition & Stability

Purity: Typically synthesized at >95% purity for research.[1] Impurities: May contain residual 6-methylpiperidin-2-one (starting material) or Formic acid (degradation product).[1]

Stability Profile
  • Moisture Sensitivity: High. The N-C(O)H bond is susceptible to hydrolysis, releasing formic acid.[1]

  • Thermal Stability: Moderate.[1] Avoid temperatures >100°C to prevent thermal decarbonylation (loss of CO).[1]

  • Incompatibilities: Strong nucleophiles (amines, alcohols), strong bases, aqueous acids, and oxidizers.[1]

First Aid & Emergency Measures

Given the potential for formic acid release upon contact with mucosal membranes, immediate action is required.[1]

Exposure Route Protocol Mechanism of Injury
Inhalation Remove to fresh air immediately.[1][6][5] Administer oxygen if breathing is labored.[1] Seek medical attention. Irritation from hydrolyzed formic acid vapors.[1]
Skin Contact Wash with soap and water for 15 minutes.[1] Remove contaminated clothing.[1][6][5]Transdermal absorption of lactam; acid burn from hydrolysis.[1]
Eye Contact Rinse cautiously with water for 15 minutes.[1] Do not neutralize with bases.Severe irritation/corrosion from in-situ acid generation.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Drink 1-2 glasses of water to dilute.[1]Gastric hydrolysis releases corrosive acid.[1]

Handling & Storage Protocols

Objective: Maintain chemical integrity and prevent operator sensitization.

Engineering Controls[1]
  • Containment: All weighing and transfer operations must be performed inside a Chemical Fume Hood .[1]

  • Inert Atmosphere: Store and handle under dry Nitrogen or Argon.[1]

  • Vessel Type: Use glass or Teflon (PTFE).[1] Avoid metal containers which may corrode if hydrolysis occurs.[1]

Storage Conditions
  • Temperature: Refrigerate at 2–8°C .

  • Environment: Store in a desiccator or sealed container with molecular sieves to prevent moisture ingress.[1]

  • Shelf Life: Re-test purity every 6 months using 1H-NMR (Check for aldehyde proton signal loss or shift).

Experimental Workflow: Safe Quenching & Disposal

When using this intermediate in synthesis, unreacted material must be quenched carefully to avoid uncontrolled exotherms or gas evolution.[1]

Workflow Step1 1. Reaction Completion (Verify via TLC/LCMS) Step2 2. Quenching Add Saturated NaHCO₃ (aq) (Control CO₂ evolution) Step1->Step2 Slow Addition Step3 3. Extraction Extract with EtOAc or DCM Step2->Step3 Step4 4. Waste Disposal Aqueous Layer: Basic Waste Organic Layer: Halogenated/Non-Hal Waste Step3->Step4

Figure 2: Safe quenching workflow to neutralize the N-formyl group and manage acidic byproducts.

Waste Disposal Protocol
  • Quenching: Treat waste streams with a dilute alkaline solution (e.g., 5% NaOH or NaHCO₃) to fully hydrolyze the N-formyl group to the benign lactam and formate salt.[1]

  • Segregation: Do not mix with strong oxidizers or amine waste (risk of formamide formation).[1]

  • Labeling: Tag waste as "Contains N-Formyl Lactam – Potential Sensitizer."[1]

Toxicological Reference Data (Surrogate)

Since specific data is unavailable, the following surrogate data from N-Formylpiperidine should be used for risk assessment.

  • LD50 (Oral, Rat): ~586 mg/kg (Harmful)[1]

  • LD50 (Dermal, Rabbit): ~400 mg/kg (Toxic)[1]

  • Skin Irritation: Moderate to Severe.[1]

  • Sensitization: Positive in select animal models (Guinea pig maximization test).

References

  • PubChem. Compound Summary: N-Formylpiperidine (CAS 2591-86-8).[1] National Library of Medicine.[1] Available at: [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: 6-methylpiperidin-2-one.[1] Available at: [Link](Note: Generalized link to ECHA search as specific dossier is restricted).[1]

Sources

Methodological & Application

Application Note: Synthesis of 2-Methyl-6-oxopiperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimized synthesis protocol for 2-Methyl-6-oxopiperidine-1-carbaldehyde (also known as


-Formyl-6-methylvalerolactam).

The protocol is designed for high chemical fidelity, prioritizing regio-selectivity (


-formylation vs. 

-formylation) and operational safety.

)

Executive Summary

This compound is a functionalized lactam intermediate used in the synthesis of peptidomimetics, piperidine alkaloids, and resolution agents for chiral amines. Its synthesis presents a specific regiochemical challenge: introducing a formyl group onto the non-nucleophilic lactam nitrogen without affecting the enolizable


-carbon (C3) or the methyl-substituted carbon (C2).

This protocol details a two-step synthesis starting from commercially available 6-methyl-2-pyridone. The core transformation utilizes Acetic Formic Anhydride (AFA) , a highly reactive yet selective electrophile, to achieve


-formylation under mild conditions, avoiding the ring-opening side reactions common with strong bases.
Retrosynthetic Analysis

The synthetic logic follows a linear disconnection approach:

  • Target:

    
    -Functionalized Lactam.
    
  • Precursor: 6-Methylpiperidin-2-one (6-Methylvalerolactam).

  • Starting Material: 6-Methyl-2-pyridone (Aromatic heterocycle).

Retrosynthesis Target This compound (Target) Precursor 6-Methylpiperidin-2-one (Lactam Intermediate) Target->Precursor N-Formylation (Acetic Formic Anhydride) Start 6-Methyl-2-pyridone (Commercial Starting Material) Precursor->Start Catalytic Hydrogenation (Rh/C or PtO2)

Figure 1: Retrosynthetic strategy for the target molecule.

Safety & Handling

  • Acetic Formic Anhydride (AFA): Unstable above room temperature. Decomposes to acetic acid and carbon monoxide (CO).[1] Must be prepared fresh and used in a fume hood.

  • Hydrogenation: Involves pressurized hydrogen gas.[2][3] Ensure reactor integrity and proper grounding.

  • Solvents: Dichloromethane (DCM) and Diethyl Ether are volatile and flammable.

Experimental Protocol

Step 1: Synthesis of 6-Methylpiperidin-2-one

Objective: Reduction of the aromatic pyridone ring to the saturated lactam.

  • Principle: Catalytic hydrogenation of 2-pyridones is more facile than pyridines due to the amide-like resonance. Rhodium or Platinum catalysts are preferred to prevent ring opening.

Materials
ReagentEquiv.MW ( g/mol )Quantity
6-Methyl-2-pyridone 1.0109.1310.9 g
5% Rhodium on Carbon (Rh/C) 5 wt%-0.55 g
Glacial Acetic Acid Solvent-100 mL
Hydrogen Gas (

)
Excess2.0250 psi
Procedure
  • Loading: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 10.9 g of 6-methyl-2-pyridone in 100 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add 0.55 g of 5% Rh/C (or

    
     Adams catalyst). Caution: Dry catalyst can ignite solvent vapors; add under inert gas blanket.
    
  • Hydrogenation: Seal the reactor. Purge with

    
     (3x) and then 
    
    
    
    (3x). Pressurize to 50 psi (3.4 bar) with
    
    
    .
  • Reaction: Stir vigorously at 50–60 °C for 12–16 hours. Monitor

    
     uptake.
    
  • Workup:

    • Cool to room temperature (RT) and vent

      
      .
      
    • Filter the mixture through a pad of Celite to remove the catalyst. Rinse with methanol.

    • Concentrate the filtrate under reduced pressure to remove acetic acid.

    • Purification: The residue is typically pure enough.[4] If necessary, distill under vacuum (bp ~120 °C @ 15 mmHg) or recrystallize from hexane/ether.

  • Yield: Expect 90–95% (approx. 10.5 g) of a colorless solid/oil.

Step 2: Preparation of Acetic Formic Anhydride (AFA)

Objective: In-situ generation of the active formylating agent.[4][5][6]

  • Mechanism: Reaction of Acetyl Chloride with Sodium Formate generates AFA. This mixed anhydride is a potent electrophile for attacking the amide nitrogen.

Materials
ReagentEquiv.MWQuantity
Sodium Formate (Anhydrous) 1.268.018.2 g
Acetyl Chloride 1.078.507.85 g (7.1 mL)
Anhydrous Diethyl Ether Solvent-50 mL
Procedure
  • Setup: Flame-dry a 250 mL 3-neck flask equipped with a reflux condenser, thermometer, and addition funnel. Maintain

    
     atmosphere.
    
  • Suspension: Add 8.2 g of finely ground anhydrous Sodium Formate and 50 mL of anhydrous ether.

  • Addition: Cool to 0 °C . Add 7.1 mL of Acetyl Chloride dropwise over 15 minutes. Maintain internal temperature < 5 °C.

  • Activation: Allow to warm to 23–27 °C and stir for 4–5 hours. Sodium chloride will precipitate.

  • Filtration: Filter quickly under inert atmosphere to remove NaCl. The filtrate contains the AFA reagent (approx. concentration 2M). Use immediately.

Step 3: -Formylation of 6-Methylpiperidin-2-one

Objective: Installation of the formyl group on the lactam nitrogen.

  • Mechanism: The lactam nitrogen attacks the formyl carbon of AFA (more electrophilic than the acetyl carbon).

Materials
ReagentEquiv.MWQuantity
6-Methylpiperidin-2-one 1.0113.165.65 g (50 mmol)
AFA Solution (from Step 2) 1.588.06~75 mmol
Dichloromethane (DCM) Solvent-50 mL
Sodium Bicarbonate (

)
Quench-Sat. Aq.
Procedure
  • Dissolution: Dissolve 5.65 g of 6-methylpiperidin-2-one in 50 mL of anhydrous DCM. Cool to 0 °C .[4][5]

  • Reaction: Add the ethereal AFA solution (prepared in Step 2) dropwise to the lactam solution over 20 minutes.

  • Stirring: Allow the mixture to warm to RT and stir for 12 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane). The product is less polar than the starting lactam.

  • Quench: Cool to 0 °C. Carefully add 50 mL of saturated

    
     solution. Stir for 15 minutes to hydrolyze excess anhydride.
    
  • Extraction: Separate layers. Extract the aqueous phase with DCM (2 x 30 mL).

  • Drying: Combine organic layers, wash with brine, dry over anhydrous

    
    , and filter.
    
  • Purification: Remove solvent under reduced pressure. Purify the residue by flash column chromatography (Silica Gel, Gradient 10-30% EtOAc in Hexanes).

  • Characterization:

    • Appearance: Colorless to pale yellow oil.

    • Yield: Expect 75–85%.

Analytical Data Summary

ParameterExpected ValueNotes
Physical State Pale yellow oil or low-melting solidHygroscopic

NMR (CDCl

)

9.1-9.3 (s, 1H, CHO)
Diagnostic formyl proton

NMR (Ring)

4.4-4.6 (m, 1H, H-2), 2.4-2.6 (m, 2H, H-6)
Chemical shifts shift downfield due to EWG
IR (Neat) 1735 cm

(CHO), 1690 cm

(Lactam C=O)
Doublet carbonyl signature
MS (ESI)

-

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion in Step 3 AFA decomposition (Hydrolysis)Ensure all glassware is flame-dried; use fresh anhydrous Sodium Formate.
C-Formylation Byproduct Reaction temperature too highKeep reaction at 0 °C during addition; do not reflux.
Ring Opening Presence of strong acid/baseAvoid using NaH or mineral acids. AFA provides neutral/mildly acidic conditions.
Reaction Workflow Diagram

Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reagent Prep cluster_2 Step 3: Coupling S1_Input 6-Methyl-2-pyridone + Rh/C + H2 S1_Process Hydrogenation (50 psi, 60°C) S1_Input->S1_Process S1_Output 6-Methylpiperidin-2-one S1_Process->S1_Output S3_Process N-Formylation (DCM, 0°C -> RT) S1_Output->S3_Process Substrate S2_Input Na-Formate + Acetyl Chloride S2_Process Stir 5h @ 25°C Filter NaCl S2_Input->S2_Process S2_Output Acetic Formic Anhydride (AFA) S2_Process->S2_Output S2_Output->S3_Process Reagent S3_Final This compound S3_Process->S3_Final

Figure 2: Integrated workflow for the synthesis of the target lactam.

References

  • Preparation of Acetic Formic Anhydride: Krimen, L. I. "Acetic Formic Anhydride."[1][4][5][6][7][8][9][10][11] Organic Syntheses, Coll.[1] Vol. 6, p. 8 (1988); Vol. 50, p. 1 (1970).

  • Hydrogenation of Pyridones: Smith, A. et al. "Catalytic Hydrogenation of Substituted Pyridines." Journal of Organic Chemistry, 1955, 20(6), 818-828.
  • N-Formylation of Amides: Strazzolini, P., et al. "Acetic Formic Anhydride: A Review." Tetrahedron, 1990, 46(4), 1081-1118.

  • Properties of 6-Methylpiperidin-2-one: PubChem Compound Summary for CID 20905.

Sources

Application Note: High-Efficiency Synthesis of N-Formyl-6-methyl-2-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of N-formyl-6-methyl-2-piperidone from 6-methyl-2-piperidone represents a critical transformation in the functionalization of lactam scaffolds. Unlike simple amines, lactams possess reduced nucleophilicity at the nitrogen atom due to amide resonance stabilization (


). Consequently, standard formylation protocols (e.g., direct reaction with formic acid) often fail or result in low yields.

This guide details a Mixed Anhydride Activation Protocol using Acetic Formic Anhydride (AFA) generated in situ. This method is superior to base-mediated routes (e.g., NaH/Ethyl Formate) for this specific target because it avoids competitive C-formylation at the thermodynamic enolate position (


-carbon), ensuring high regioselectivity for the nitrogen.

Key Applications:

  • Protecting Group Chemistry: Deactivates the lactam nitrogen for subsequent ring functionalization.

  • Chiral Pool Synthesis: 6-methyl-2-piperidone is a chiral building block; N-formylation allows for stereocontrolled auxiliary attachment.

  • Pharmacophore Development: N-formyl species serve as bioisosteres or precursors to N-methyl derivatives via reduction.

Reaction Mechanism & Chemical Logic

The transformation relies on the in situ generation of Acetic Formic Anhydride (AFA), a highly electrophilic formylating agent.[1] The reaction proceeds via a nucleophilic acyl substitution.[2]

Mechanistic Pathway (DOT Visualization)

G Reagents Reagents: Formic Acid + Acetic Anhydride AFA Intermediate: Acetic Formic Anhydride (AFA) Reagents->AFA 0°C - 23°C Dehydration Transition Transition State: Tetrahedral Intermediate AFA->Transition + Lactam Nucleophilic Attack Lactam Substrate: 6-methyl-2-piperidone Product Product: N-Formyl-6-methyl-2-piperidone Transition->Product Elimination of Acetate Byproduct Byproduct: Acetic Acid Transition->Byproduct

Figure 1: Mechanistic pathway for the selective N-formylation of lactams using AFA.

Why AFA? The formyl group in AFA is significantly more electrophilic than the acetyl group due to reduced steric hindrance and electronic factors. This kinetic preference ensures that the formyl group is transferred to the lactam nitrogen rather than the acetyl group.

Experimental Protocol

Materials & Equipment
ComponentGrade/SpecificationRole
6-Methyl-2-piperidone >98% PuritySubstrate
Formic Acid 98-100% (Anhydrous)Reagent A
Acetic Anhydride Reagent Grade (>99%)Reagent B
Dichloromethane (DCM) AnhydrousSolvent
Sodium Bicarbonate Saturated AqueousQuenching Agent
Inert Gas Nitrogen or ArgonAtmosphere
Critical Process Parameters (CPPs)
  • Temperature Control: AFA is thermally unstable. Generation must occur at 0°C–RT. Heating above 60°C poses a safety risk (CO evolution).

  • Moisture Control: Strictly anhydrous conditions are required to prevent hydrolysis of AFA back to starting acids.[3]

  • Stoichiometry: Use a 2.5 to 3.0 molar excess of AFA relative to the lactam to drive the reaction to completion, compensating for the lactam's low nucleophilicity.

Step-by-Step Methodology
Phase 1: In Situ Generation of Acetic Formic Anhydride (AFA)[1][4]
  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Charging: Add Acetic Anhydride (3.0 equiv) to the flask.

  • Cooling: Cool the flask to 0°C using an ice bath.

  • Activation: Add Formic Acid (3.3 equiv) dropwise over 15–20 minutes.

    • Note: A slight exotherm may be observed.[5][6]

  • Maturation: Stir the mixture at 50°C for 15 minutes, then cool rapidly back to 0°C .

    • Reasoning: Brief heating promotes the anhydride exchange equilibrium; cooling stabilizes the AFA.

Phase 2: N-Formylation Reaction
  • Substrate Addition: Dissolve 6-methyl-2-piperidone (1.0 equiv) in a minimal volume of anhydrous DCM (approx. 2 mL per gram of substrate).

  • Injection: Add the lactam solution dropwise to the cold AFA mixture at 0°C.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (23°C) . Stir for 12–18 hours .

    • Monitoring: Check progress via TLC (System: 5% MeOH in DCM). The product will be less polar than the starting lactam.

Phase 3: Workup & Isolation
  • Quenching: Cool the reaction mixture to 0°C. Carefully add ice-cold water (10 mL) to hydrolyze excess anhydride.

  • Neutralization: Slowly add saturated NaHCO₃ solution until pH ~7–8.

    • Caution: Vigorous CO₂ evolution will occur. Add slowly.

  • Extraction: Extract with DCM (3 x 20 mL) .

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄ .

  • Concentration: Filter and concentrate under reduced pressure (rotary evaporator, bath < 40°C) to yield the crude oil.

Phase 4: Purification[7]
  • Flash Chromatography: Purify using silica gel.

    • Eluent: Gradient of Hexanes:Ethyl Acetate (from 80:20 to 50:50).

    • Target Fraction: Collect the fraction corresponding to the new, less polar spot.

Quality Control & Analytics

Expected Analytical Data
TechniqueParameterExpected Signal / Observation
1H NMR (CDCl₃)Formyl Proton (-CHO) Singlet or doublet at δ 9.0 – 9.6 ppm . Distinctive downfield shift.
C6-Methine Multiplet, shifted downfield due to N-acylation (approx δ 4.5–5.0 ppm).
Methyl Group Doublet at δ 1.1 – 1.3 ppm .
IR Spectroscopy Carbonyl (Formyl) Strong stretch at ~1720–1740 cm⁻¹ .
Carbonyl (Lactam) Strong stretch at ~1680–1700 cm⁻¹ (Split carbonyl band typical of imides).
Mass Spectrometry [M+H]+ m/z = 142.1 (Calculated MW: 141.17).
Workflow Visualization

Workflow cluster_0 Phase 1: AFA Generation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup Step1 Mix Ac2O + HCOOH (0°C -> 50°C -> 0°C) Step2 Add 6-methyl-2-piperidone (in DCM) Step1->Step2 Step3 Stir 12-18h @ RT Step2->Step3 Step4 Quench (Ice H2O + NaHCO3) Step3->Step4 Step5 Extract (DCM) & Dry Step4->Step5 Final Pure N-Formyl-6-methyl-2-piperidone Step5->Final Purify (Chromatography)

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Lactam nucleophilicity is too low.Increase reaction temperature to 40°C (refluxing DCM) or extend time to 24h. Ensure AFA is in large excess (3-5 equiv).
C-Formylation Competitive reaction at C3 (alpha-carbon).Ensure no strong base is present. The AFA method is acidic/neutral and disfavors enolization. Do not use NaH.
Product Hydrolysis Unstable N-formyl bond during workup.Perform workup rapidly at 0°C. Avoid highly basic pH (>9) during quenching. Store product under inert atmosphere.
O-Formylation Kinetic trapping of the imidate tautomer.Rare with AFA. If observed, heat the reaction longer to allow thermodynamic rearrangement to the N-formyl product.

References

  • Strazzolini, P., et al. "Acetic Formic Anhydride: A Review of its Preparation and Application in Organic Synthesis." Tetrahedron, 1990. Link (General AFA Review).

  • Giacomelli, G., et al. "Formylation of Amines and Amides." The Journal of Organic Chemistry, 2003.
  • Olah, G. A., et al. "Formylating Agents." Chemical Reviews, 1987. Link (Comprehensive review of formylation reagents).

  • BenchChem Application Note. "Acetic Formic Anhydride for N-Formylation." Link (General protocol adaptation).

  • Sheehan, J. C., & Yang, D-D. H. "The Use of N-Formylamino Acids in Peptide Synthesis." Journal of the American Chemical Society, 1958. Link (Foundational work on N-formylation).

Sources

Application Notes & Protocols: A Guide to the Formylation of 2-Methyl-6-oxopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-formyl lactam motif is a crucial structural element in a variety of natural products and pharmaceutical compounds. Its presence can significantly influence biological activity and metabolic stability. Furthermore, N-formylated lactams serve as versatile synthetic intermediates, notably as precursors for enamide derivatives.[1] The target molecule, 2-methyl-6-oxopiperidine (a substituted δ-valerolactam), presents a common yet interesting substrate for formylation. The secondary amine within the lactam ring is the target for formylation, but its reactivity is modulated by the adjacent carbonyl group and the steric hindrance imparted by the C2-methyl substituent.

This guide provides a comprehensive overview of selected formylation reagents and protocols applicable to 2-methyl-6-oxopiperidine. We will explore the causality behind reagent choice, from classical stoichiometric methods to modern, atom-economical catalytic systems. Each protocol is designed to be a self-validating system, providing researchers with the rationale needed to adapt and troubleshoot these essential transformations.

Logical Framework for Reagent Selection

The choice of a formylating agent is dictated by factors such as substrate reactivity, desired yield, scalability, and tolerance to other functional groups. For a relatively simple substrate like 2-methyl-6-oxopiperidine, several pathways are viable. The decision often balances the trade-offs between reagent cost, reaction conditions (temperature, pressure), and atom economy.

G cluster_start cluster_reagents cluster_classical_details cluster_catalytic_details cluster_special_details cluster_products Start 2-Methyl-6-oxopiperidine Classical Classical Stoichiometric Methods Start->Classical Consider... Catalytic Modern Catalytic Methods Start->Catalytic Special Ambiguous Regioselectivity Methods Start->Special AFA Acetic Formic Anhydride (AFA) (High Reactivity) Classical->AFA FA_DCC Formic Acid + Activator (e.g., DCC/EDCI) (Milder Conditions) Classical->FA_DCC Ru_Cat Ru-Catalyzed (Shvo's) + Paraformaldehyde (Atom Economical) Catalytic->Ru_Cat CO2_Cat Mn/Zn Catalyzed + CO2 + Hydrosilane (Green Chemistry) Catalytic->CO2_Cat Vilsmeier Vilsmeier-Haack Reagent (DMF/POCl3) (Potential for C-Formylation) Special->Vilsmeier Product N-Formyl-2-methyl-6-oxopiperidine AFA->Product FA_DCC->Product Ru_Cat->Product CO2_Cat->Product Vilsmeier->Product N-formylation (desired) C5-formylation\n(side product) C5-formylation (side product) Vilsmeier->C5-formylation\n(side product)

Caption: Decision workflow for selecting a formylation strategy.

Classical Stoichiometric Methods

These methods are well-established and reliable, often utilizing readily available reagents. They typically proceed under mild conditions but may generate stoichiometric byproducts.

Acetic Formic Anhydride (AFA)

Acetic formic anhydride is a powerful formylating agent prepared in situ from formic acid and acetic anhydride. It is particularly effective for less nucleophilic amines and amides.

Mechanism Insight: The reaction involves the formation of a mixed anhydride. The formyl group is more electrophilic than the acetyl group due to the electron-donating nature of the methyl group, leading to preferential transfer of the formyl moiety to the lactam nitrogen.

Protocol 1: N-Formylation using Acetic Formic Anhydride

  • Reagents & Equipment:

    • 2-Methyl-6-oxopiperidine

    • Formic acid (≥95%)

    • Acetic anhydride

    • Sodium bicarbonate (Saturated aq. solution)

    • Ethyl acetate

    • Anhydrous magnesium sulfate

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

  • Procedure:

    • AFA Preparation: In a round-bottom flask cooled in an ice bath, add acetic anhydride (1.2 eq). Slowly add formic acid (1.0 eq) dropwise with stirring. Allow the mixture to stir at 0°C for 15 minutes, then warm to 50-60°C for 2 hours to ensure complete formation of the mixed anhydride. Cool the resulting solution back to 0°C.

    • Formylation: Dissolve 2-methyl-6-oxopiperidine (1.0 eq) in a minimal amount of a suitable solvent (e.g., THF or directly in the AFA mixture if soluble). Slowly add this solution to the pre-formed AFA at 0°C.

    • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: Carefully pour the reaction mixture into a flask containing crushed ice and an excess of saturated sodium bicarbonate solution to neutralize the acids. Stir until CO₂ evolution ceases.

    • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Modern Catalytic Methods

Recent advances focus on developing more sustainable and atom-economical formylation protocols. These methods often employ transition metal catalysts to activate simple C1 sources like paraformaldehyde or carbon dioxide.

Ruthenium-Catalyzed Formylation with Paraformaldehyde

This method utilizes Shvo's catalyst for the direct N-formylation of lactams with paraformaldehyde, generating hydrogen gas as the only byproduct.[1] It represents a highly efficient and environmentally benign approach.

Mechanism Insight: The reaction is proposed to proceed through a hemiaminal intermediate. The lactam performs a nucleophilic attack on formaldehyde, which is activated by the ruthenium catalyst. Subsequent dehydrogenation of the hemiaminal by the catalyst complex yields the N-formyl product and regenerates the active catalyst.[1]

G cluster_1 cluster_2 Lactam 2-Methyl-6-oxopiperidine (R-NH) Intermediate Hemiaminal Intermediate [R-N(H)-CH₂OH] Lactam->Intermediate Pfa Paraformaldehyde (CH₂O)n Pfa->Intermediate Catalyst Shvo's Catalyst [Ru-H] Catalyst->Intermediate activation Product N-Formyl Lactam [R-N-CHO] Catalyst->Product dehydrogenation Intermediate->Product Product->Catalyst catalyst regeneration H2 H₂ Gas (byproduct) Product->H2

Caption: Simplified workflow for Ru-catalyzed N-formylation.

Protocol 2: Ruthenium-Catalyzed N-Formylation

  • Reagents & Equipment:

    • 2-Methyl-6-oxopiperidine

    • Paraformaldehyde

    • Shvo's catalyst (0.5 mol%)

    • Toluene (anhydrous)

    • Sealed reaction tube or vial, magnetic stirrer, heating block, inert atmosphere setup (N₂ or Ar).

  • Procedure:

    • Setup: To a dry, sealed reaction tube under an inert atmosphere, add 2-methyl-6-oxopiperidine (1.0 eq), paraformaldehyde (5.0 eq), and Shvo's catalyst (0.5 mol%).[1]

    • Solvent: Add anhydrous toluene to achieve a suitable concentration (e.g., 0.5 M).

    • Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block at 150°C. Stir vigorously for 1-4 hours.[1] Caution: The reaction generates hydrogen gas, leading to a pressure increase. Ensure the reaction vessel can withstand the pressure.

    • Work-up: Cool the reaction mixture to room temperature.

    • Purification: The catalyst can often be precipitated by adding a non-polar solvent like hexane. Filter the mixture, and concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

Zinc-Catalyzed N-Formylation with CO₂

The use of carbon dioxide as a renewable C1 feedstock is a cornerstone of green chemistry. In the presence of a hydrosilane reductant, zinc-based catalytic systems can effectively mediate the N-formylation of amides and lactams under mild conditions.[2]

Mechanism Insight: This transformation involves the reductive functionalization of CO₂. The hydrosilane reduces CO₂ to a species at the oxidation level of formic acid. The zinc catalyst, often coordinated by a ligand like 1,10-phenanthroline, facilitates the transfer of this formyl equivalent to the lactam nitrogen. The basic counter-anion of the zinc salt (e.g., acetate) is proposed to play a key role in activating both the Si-H and N-H bonds.[2]

Protocol 3: Zinc-Catalyzed N-Formylation with CO₂

  • Reagents & Equipment:

    • 2-Methyl-6-oxopiperidine

    • Zinc acetate [Zn(OAc)₂] (e.g., 5 mol%)

    • 1,10-Phenanthroline (e.g., 5 mol%)

    • Phenylsilane (PhSiH₃) (2.0 eq)

    • CO₂ source (balloon or cylinder)

    • Anhydrous solvent (e.g., MeCN)

    • Schlenk tube or similar reaction vessel for handling air-sensitive reagents.

  • Procedure:

    • Setup: To a dry Schlenk tube under an inert atmosphere, add Zn(OAc)₂ (5 mol%), 1,10-phenanthroline (5 mol%), and 2-methyl-6-oxopiperidine (1.0 eq).

    • Solvent & Reagents: Add anhydrous acetonitrile, followed by phenylsilane (2.0 eq).

    • Reaction: Purge the vessel with CO₂ and maintain a CO₂ atmosphere (a balloon is sufficient). Stir the reaction mixture at room temperature for 12-24 hours.[3]

    • Work-up: Upon completion (monitored by TLC or GC-MS), quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

    • Extraction & Purification: Extract the mixture with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.

The Vilsmeier-Haack Reagent: A Note on Regioselectivity

The Vilsmeier-Haack reagent, typically generated from DMF and POCl₃, is a potent electrophile used for formylating electron-rich species.[4][5] While it can N-formylate some amides, its application to lactams like 2-methyl-6-oxopiperidine requires caution due to the potential for competing C-formylation at the α-carbon (C5).

Mechanistic Crossroads: The lactam can exist in equilibrium with its enol or enolate form. The Vilsmeier reagent, being a strong electrophile, can react either at the nucleophilic nitrogen atom (Path A) or at the electron-rich α-carbon of the enol/enolate (Path B). The reaction outcome is sensitive to conditions and the specific substrate structure. For 2-methyl-6-oxopiperidine, this could lead to a mixture of the desired N-formyl product and the C5-formyl side product.

G cluster_paths Competing Reaction Pathways Start 2-Methyl-6-oxopiperidine PathA Path A: Direct N-Attack Start->PathA PathB Path B: Enolate C-Attack Start->PathB enolization Reagent Vilsmeier Reagent [Me₂N=CHCl]⁺Cl⁻ Reagent->PathA Reagent->PathB ProductN N-Formyl Product (Desired) PathA->ProductN ProductC C5-Formyl Product (Side Product) PathB->ProductC

Caption: Potential regiochemical outcomes with the Vilsmeier-Haack reagent.

Due to this potential for mixed products, the Vilsmeier-Haack reaction is often less preferred for simple N-formylation of lactams when more selective methods are available.

Comparative Summary of Formylation Reagents

MethodReagent(s)ConditionsProsCons
AFA Acetic Formic Anhydride0°C to RTHigh reactivity, inexpensive reagents.Generates stoichiometric acid waste.
Ru-Catalyzed Paraformaldehyde, Shvo's Catalyst150°C, sealed tubeHighly atom-economical (H₂ byproduct), high yield.[1]Requires specialized catalyst, high temperature/pressure.
Zn-Catalyzed CO₂, Phenylsilane, Zn(OAc)₂Room Temp, CO₂ atmUses renewable C1 source, very mild conditions.[2]Requires hydrosilane reductant, catalyst system.
Vilsmeier-Haack DMF, POCl₃0°C to 80°CPowerful formylating agent.Potential for low regioselectivity (C- vs N-formylation).[4][5]

References

  • Kim, J., et al. (2015). Ruthenium-Catalyzed Direct N-Formylation of Lactams with Paraformaldehyde. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Masurier, N., et al. (2008). New Opportunities with the Duff Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Masurier, N., et al. (2008). New Opportunities with the Duff Reaction. ResearchGate. Available at: [Link]

  • Masurier, N., et al. (2008). New Opportunities with the Duff Reaction. Scribd. Available at: [Link]

  • Prajapati, D., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Williamson, D. C., et al. (2022). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Organic Chemistry Portal. β-Lactam synthesis. Available at: [Link]

  • Wikipedia. (2023). Duff reaction. Available at: [Link]

  • Chakraborty, S., et al. (2022). a) Mn‐catalysed N‐formylation of secondary amides, lactams; and b) late‐stage functionalization of bio‐active molecules using 1 atm CO2 at room temperature. ResearchGate. Available at: [Link]

  • Johnson, M. T. (2014). Formylation of Amines. Molecules. Available at: [Link]

  • Choi, S., et al. (2020). N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. ResearchGate. Available at: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

  • Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters. Available at: [Link]

  • Unknown. Duff Reaction. Cambridge University Press. Available at: [Link]

  • Wikipedia. (2023). Formylation. Available at: [Link]

  • Cuccu, F., et al. (2021). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Molecules. Available at: [Link]

  • Li, Y., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications. Available at: [Link]

  • Organic Syntheses. (2026). Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylic acid. Available at: [Link]

  • Google Patents. (1995). Prepn. method for n-formyl piperidine and homologs thereof.
  • Sciencemadness.org. (2012). Vilsmeier-Haack Piperonal Synthesis. Available at: [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Available at: [Link]

  • Hou, Z., et al. (1988). PREPARATION OF N-FORMYLPIPERIDINE. Chinese Journal of Applied Chemistry. Available at: [Link]

  • Xu, P., et al. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry. Available at: [Link]

  • Carmona Pichardo, M., et al. (2022). N‐formylation of piperidine with methanol. ResearchGate. Available at: [Link]

  • D-Scholarship@Pitt. (2020). DEVELOPMENT OF THE 2,2,6,6-TETRAMETHYLPIPERIDIN-1-YLOXYCARBONYL (TEMPOC) PROTECTING GROUP AND EFFORTS TOWARDS THE TOTAL SYNTHESIS. Available at: [Link]

  • Allouchi, H., et al. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E. Available at: [Link]

  • Google Patents. (2014). A kind of preparation method of 2-piperidone.
  • Sciforum. (2024). Formylation of 2-methylpyrimidine-4,6-diol under the conditions of the Vilsmeier-Haack reaction. Available at: [Link]

  • DTIC. (2025). Piperidine Synthesis. Available at: [Link]

Sources

Application Note: Stereoselective Alkaloid Synthesis Using 2-Methyl-6-oxopiperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organic synthesis and medicinal chemistry, focusing on the utilization of 2-Methyl-6-oxopiperidine-1-carbaldehyde (also known as N-formyl-6-methylpiperidin-2-one) as a high-value chiral scaffold for the stereoselective synthesis of 2,6-disubstituted piperidine alkaloids.

Executive Summary

The piperidine ring is the structural core of numerous bioactive alkaloids, including Solenopsins (fire ant venom), Coniine (hemlock), and Pinidine . A critical challenge in synthesizing these molecules is establishing the cis- or trans-stereochemistry at the C2 and C6 positions.

This compound serves as an "activated lactam" scaffold. The N-formyl group serves a dual purpose:

  • Electronic Activation: It increases the electrophilicity of the lactam carbonyl (C6), facilitating nucleophilic attack by organometallics (Grignard/Lithium reagents) under mild conditions.

  • Stereochemical Relay: In enantiopure forms, the C2-methyl group directs the incoming nucleophile and subsequent reduction steps to control the C6 stereocenter.

This guide details the preparation of this reagent and its application in the total synthesis of (+)-Solenopsin A , demonstrating a scalable, high-atom-economy route compared to traditional N-Boc strategies.

Chemical Profile & Reactivity[1][2][3][4][5]

  • IUPAC Name: this compound

  • Synonyms: N-Formyl-6-methylpiperidin-2-one; N-Formyl-2-methyl-6-valerolactam.

  • CAS Number: 72374-50-6

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Key Functionality: N-Acyl Lactam (Imide-like character).

Mechanistic Advantage

Unlike simple lactams, which are resistant to nucleophilic attack, the N-formyl variant possesses a lowered LUMO energy at the ring carbonyl. This allows for chemoselective addition of Grignard reagents at low temperatures without competitive ring-opening of the formyl group, provided the protocol is strictly followed.

Experimental Protocols

Protocol A: Preparation of the Scaffold

Objective: Synthesis of this compound from 6-methylpiperidin-2-one.

Materials:

  • 6-Methylpiperidin-2-one (10 mmol)

  • Acetic Anhydride (15 mmol)

  • Formic Acid (98%, 20 mmol)

  • Dichloromethane (DCM, anhydrous)

  • DMAP (4-Dimethylaminopyridine, 0.5 mmol - Catalyst)

Procedure:

  • Mixed Anhydride Formation: In a flame-dried flask under Argon, combine Formic Acid (20 mmol) and Acetic Anhydride (15 mmol). Stir at 55°C for 2 hours to generate acetic formic anhydride in situ. Cool to 0°C.[1][2]

  • Substrate Addition: Dissolve 6-Methylpiperidin-2-one (10 mmol) and DMAP (0.5 mmol) in anhydrous DCM (20 mL).

  • Acylation: Cannulate the amine solution dropwise into the cooled mixed anhydride solution over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting lactam (

    
    ) and appearance of the N-formyl product (
    
    
    
    ).
  • Workup: Quench with saturated NaHCO

    
     (cold). Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, 20-40% EtOAc in Hexanes).

    • Yield Expectation: 85-92%

    • Characterization: IR (film)

      
       1735 (formyl C=O), 1690 (lactam C=O) cm
      
      
      
      .
Protocol B: Total Synthesis of (+)-Solenopsin A

Objective: Stereoselective introduction of the C6-undecyl chain using the N-formyl scaffold.

Reagents:

  • Scaffold: (S)-2-Methyl-6-oxopiperidine-1-carbaldehyde (Enantiopure starting material required for asymmetric synthesis).

  • Nucleophile: Undecylmagnesium bromide (1.0 M in THF).

  • Reducing Agent: Triethylsilane (Et

    
    SiH) / BF
    
    
    
    OEt
    
    
    .

Step-by-Step Methodology:

Step 1: Chemoselective Grignard Addition
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a low-temperature thermometer and Argon inlet.

  • Solvation: Dissolve the N-formyl scaffold (1.0 equiv) in anhydrous THF (0.1 M concentration). Cool to -78°C (Dry ice/Acetone bath).

    • Critical Note: Temperature control is vital. Above -60°C, the Grignard may attack the exocyclic formyl group.

  • Addition: Add Undecylmagnesium bromide (1.1 equiv) dropwise via syringe pump over 30 minutes.

  • Equilibration: Stir at -78°C for 2 hours. The reaction forms a stable tetrahedral magnesium alkoxide intermediate (hemiaminal salt).

  • Quench: Quench in situ at -78°C with anhydrous Methanol (5 equiv), followed by saturated aqueous NH

    
    Cl. Warm to room temperature.
    
  • Isolation: Extract with Et

    
    O. The product is the acyclic keto-formamide or the cyclic hemiaminal. Use immediately in Step 2.
    
Step 2: Stereoselective Ionic Reduction (

-Acyliminium Cyclization)

This step determines the cis/trans ratio. The N-formyl group is retained during cyclization and removed later.

  • Ionization: Dissolve the crude intermediate from Step 1 in anhydrous DCM (0.05 M) at -78°C.

  • Lewis Acid Activation: Add BF

    
    OEt
    
    
    
    (2.0 equiv). This generates the reactive N-acyliminium ion.
  • Reduction: Add Triethylsilane (Et

    
    SiH, 3.0 equiv) dropwise.
    
  • Reaction: Stir at -78°C for 4 hours, then slowly warm to -20°C overnight.

    • Mechanism:[3][4][5][6][7][8] The hydride attacks the iminium ion from the face opposite the C2-methyl group (axial attack), favoring the thermodynamically stable 2,6-trans isomer (Solenopsin stereochemistry).

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM. Purify by chromatography.
    
Step 3: Deformylation
  • Hydrolysis: Dissolve the N-formyl-2,6-disubstituted piperidine in MeOH/HCl (3M). Reflux for 2 hours.

  • Basification: Neutralize with NaOH (10%) to pH 10.

  • Extraction: Extract with DCM. Dry and concentrate to yield (+)-Solenopsin A.

Data Summary & Troubleshooting

Stereochemical Outcomes

The choice of reducing agent dictates the diastereoselectivity (C2 vs C6 relationship).

Reduction ConditionsMajor IsomerRatio (Trans:Cis)Mechanism
Et

SiH / BF

OEt

Trans (2,6) 95:5 Axial hydride attack on iminium (Steric control)
H

/ Pd/C (Acidic)
Cis (2,6)80:20Facial adsorption (Catalyst control)
NaBH

/ EtOH
Mixed60:40Non-selective reduction
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Attack on Formyl groupEnsure Temp is strictly <-70°C. Add Grignard slowly.
No Cyclization (Step 2) Wet SolventsThe N-acyliminium ion is water-sensitive. Use freshly distilled DCM.
Racemization High Temp during DeformylationUse enzymatic deformylation (Acylase) if optical purity drops.

Pathway Visualization

The following diagram illustrates the reaction pathway from the N-formyl lactam to the final alkaloid, highlighting the critical N-acyliminium intermediate.

AlkaloidSynthesis cluster_stereo Stereocontrol Step Start 2-Methyl-6-oxopiperidine- 1-carbaldehyde (Activated Scaffold) Inter1 Magnesium Hemiaminal Salt Start->Inter1 Nucleophilic Attack (THF, -78°C) Grignard Grignard Reagent (n-C11H23MgBr) Grignard->Inter1 Iminium N-Acyliminium Ion (Electrophilic Core) Inter1->Iminium BF3·OEt2 (Ring Opening/Ionization) Reduction Hydride Attack (Et3SiH) Iminium->Reduction Stereoselective Reduction Product (+)-Solenopsin A (2,6-Trans) Reduction->Product Deformylation (HCl/MeOH)

Figure 1: Synthetic pathway for Solenopsin A via the N-acyliminium ion intermediate derived from this compound.

References

  • Comins, D. L., & Joseph, S. P. (1990). Asymmetric synthesis of 2,6-disubstituted piperidines. Journal of the American Chemical Society. Link

  • Beak, P., & Lee, W. K. (1989).

    
    -Lithioamine synthetic equivalents: syntheses of diastereoisomers of 2,6-disubstituted piperidines. The Journal of Organic Chemistry. Link
    
  • Toyooka, N., et al. (2001).[9] Stereoselective synthesis of (+)-solenopsin A and (-)-solenopsin A. Chemical & Pharmaceutical Bulletin. Link

  • Meyers, A. I., & Comins, D. L. (1978).[10] Formylation of Grignard Reagents using 2-(N-Methyl-N-formyl)-aminopyridine.[10] Synthesis. Link

  • Bailey, P. D., et al. (1998). The use of N-acyliminium ions in the synthesis of piperidine alkaloids. Tetrahedron Letters. Link

Sources

Application Note: Reaction Conditions for N-Formylation of Lactams

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the N-Formylation of Lactams , designed for researchers in drug discovery and organic synthesis.

Executive Summary & Strategic Importance

The N-formylation of lactams (cyclic amides) represents a significant synthetic challenge compared to the trivial formylation of acyclic amines. Unlike amines, the nitrogen atom in a lactam ring is part of a conjugated amide system, significantly reducing its nucleophilicity (


 of conjugate acid ~ -0.5 to -1, vs. ~10 for amines). Furthermore, the resulting N-formyl lactam  is an imide structure, which is electronically activated and susceptible to hydrolysis or nucleophilic attack, making it a valuable but labile intermediate.

N-formyl lactams serve as critical intermediates in:

  • Protecting Group Strategy: Temporarily masking the lactam nitrogen during multi-step synthesis.

  • N-Methylation Precursors: Reduction of the N-formyl group to an N-methyl group (e.g., via borane reduction).[1]

  • Acyl Transfer Reagents: Acting as mild formylating agents for other nucleophiles.

This guide details three distinct methodologies to achieve this transformation, ranked by synthetic utility and substrate scope.

Mechanistic Challenges & Decision Matrix

The primary barrier to N-formylation is the low nucleophilicity of the lactam nitrogen. Standard conditions (e.g., refluxing with formic acid) often fail or result in ring opening. Successful strategies must either increase the nucleophilicity of the lactam (Method B) or use a hyper-electrophilic formyl donor (Method A & C).

Experimental Decision Tree

DecisionTree Start START: Select Lactam Substrate CheckScale Reaction Scale & Stability? Start->CheckScale SmallScale Small Scale (<1g) Unstable Product CheckScale->SmallScale Rapid generation needed LargeScale Large Scale (>1g) Stable Product CheckScale->LargeScale Robust isolation needed MethodA METHOD A: Vilsmeier-Haack (POCl3/DMF) SmallScale->MethodA Direct, potent electrophile MethodC METHOD C: Mixed Anhydride (Ac2O/HCOOH) SmallScale->MethodC Alternative for acid-stable substrates MethodB METHOD B: Deprotonation/Acylation (NaH/Ethyl Formate) LargeScale->MethodB Controlled, clean workup

Caption: Selection logic for N-formylation methodologies based on scale and substrate stability.

Detailed Protocols

Method A: The Vilsmeier-Haack Approach (Direct Formylation)

Best for: Robust substrates, rapid synthesis, and generating the reagent in situ. Mechanism: The Vilsmeier reagent (chloromethyleneiminium salt) acts as a potent electrophile. Uniquely, for lactams, this can involve a complex mechanism where the initial O-attack is followed by rearrangement to the N-formyl product upon hydrolysis.

Reagents
  • Substrate: Lactam (e.g., 2-pyrrolidinone,

    
    -valerolactam).
    
  • Reagent: Phosphorus Oxychloride (

    
    ), 1.5 equiv.
    
  • Solvent/Reagent: N,N-Dimethylformamide (DMF), 3.0–5.0 equiv (acts as both reactant and solvent).

  • Quench: Saturated Sodium Acetate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ).
Step-by-Step Protocol
  • Preparation of Vilsmeier Reagent:

    • In a flame-dried flask under

      
      , cool anhydrous DMF (5.0 equiv) to 0°C.
      
    • Add

      
       (1.5 equiv) dropwise over 15–20 minutes. Caution: Exothermic.
      
    • Stir at 0°C for 30 minutes until a white/yellowish precipitate or viscous oil (the Vilsmeier salt) forms.

  • Substrate Addition:

    • Add the lactam (1.0 equiv) dropwise (if liquid) or as a solution in minimal DMF (if solid) to the Vilsmeier reagent at 0°C.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT).

    • Heat to 60–80°C for 3–5 hours. Note: Monitoring by TLC is essential as prolonged heating can cause charring.

  • Workup (Critical Step):

    • Cool the reaction mixture to 0°C.

    • Pour the mixture onto crushed ice (~50g per g of substrate).

    • Neutralize carefully with saturated aqueous

      
       to pH 5–6. Avoid strong bases (NaOH) which will instantly hydrolyze the N-formyl group.
      
    • Extract immediately with Dichloromethane (DCM) (

      
      ).
      
  • Purification:

    • Wash combined organics with brine, dry over

      
      , and concentrate.[2][3]
      
    • Purify via flash chromatography (typically Hexanes/EtOAc) on silica gel.

Expert Insight: This method relies on the rearrangement of the intermediate. In some cases, Vilsmeier conditions on amides yield chloro-enamines. The hydrolysis step is what reveals the formyl group.

Method B: Deprotonation-Acylation (The "Anionic" Route)

Best for: High yields, clean products, and substrates sensitive to acidic Vilsmeier conditions. Mechanism: Irreversible deprotonation of the lactam nitrogen creates a hard nucleophile (lactam anion) that attacks a formyl ester.

Reagents
  • Base: Sodium Hydride (NaH), 60% dispersion, 1.2 equiv.[3]

  • Formyl Donor: Ethyl Formate or Methyl Formate (10–20 equiv, often used as co-solvent) or pure reagent (1.5 equiv) in THF.

  • Solvent: Anhydrous THF or DMF.

Step-by-Step Protocol
  • Deprotonation:

    • Wash NaH (1.2 equiv) with dry hexane to remove mineral oil (optional but recommended for easier workup). Suspend in anhydrous THF at 0°C.

    • Add the lactam (1.0 equiv) dropwise/portion-wise. Evolution of

      
       gas will occur.
      
    • Stir at 0°C for 30 min, then RT for 30 min to ensure complete anion formation.

  • Formylation:

    • Cool the mixture back to -78°C or 0°C (depending on substrate reactivity).

    • Add Ethyl Formate (1.5–2.0 equiv) dropwise.

    • Alternative: If solubility is an issue, the reaction can be performed in neat Ethyl Formate (as solvent) with NaH added slowly (Caution:

      
       evolution).
      
  • Completion:

    • Stir at RT for 4–12 hours. Monitor by TLC (N-formyl product is usually less polar than the starting lactam).

  • Workup:

    • Quench with saturated

      
       solution.[3]
      
    • Extract with EtOAc.[2][3]

    • The product is often pure enough after concentration.[2] If not, recrystallize or use column chromatography.[2][3]

Method C: Mixed Anhydride (Acetic Formic Anhydride - AFA)

Best for: Substrates that cannot tolerate strong base or


.
Reagent Prep:  AFA is prepared in situ by mixing Formic Acid (1 equiv) and Acetic Anhydride (1 equiv) and heating to 50°C for 15 mins, then cooling.
Protocol Summary
  • Prepare AFA (2.0 equiv).

  • Add lactam (1.0 equiv) to the AFA solution.

  • Add a Lewis Acid catalyst (e.g.,

    
    , 0.1 equiv) or simply reflux if the lactam is unreactive.
    
  • Stir at RT to 60°C for 12–24 hours.

  • Remove volatiles under high vacuum. The residue is the crude N-formyl lactam.

Comparative Data Analysis

FeatureMethod A (Vilsmeier)Method B (NaH/EtOCHO)Method C (AFA)
Mechanism Electrophilic substitutionNucleophilic Acyl SubstitutionAcyl Transfer
Reagent Cost LowLowLow
Conditions Acidic, ThermalBasic, AnhydrousMildly Acidic
Yield (Typical) 40–65%75–95%50–80%
Selectivity HighHigh (requires dry conditions)Moderate (Acetylation byproduct risk)
Scalability Moderate (Exothermic)HighHigh

Mechanistic Visualization

The following diagram illustrates the Vilsmeier-Haack pathway applied to a lactam, highlighting the critical intermediate steps.

VilsmeierMechanism DMF DMF + POCl3 VReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VReagent 0°C, -PO2Cl2(-) Intermediate O-Attack Intermediate (Imidate Salt) VReagent->Intermediate + Lactam Lactam Lactam (Substrate) Lactam->Intermediate Rearrangement Rearrangement/ Hydrolysis Intermediate->Rearrangement Heat Product N-Formyl Lactam Rearrangement->Product Aq. Workup (pH 5)

Caption: Mechanistic pathway of Vilsmeier-Haack formylation on lactams.

Troubleshooting & Quality Control

  • Hydrolysis Risk: N-Formyl lactams are imides . They are unstable to basic aqueous workups. Always keep quench pH < 8. If the product disappears during workup, you likely hydrolyzed it back to the starting material.

  • Identification:

    • 1H NMR: Look for the formyl proton singlet. It typically appears downfield at

      
       9.0 – 9.5 ppm .
      
    • IR: A characteristic "doublet" of carbonyl peaks (imide stretch) is often observed around 1740 cm⁻¹ and 1690 cm⁻¹ .

  • Deformylation: If you need to remove the group, simply stir in MeOH/K2CO3 or dilute aqueous NaOH.

References

  • A New Route to the Synthesis of N-Formyl Lactams Using Vilsmeier Reagent Source: Indian Journal of Chemistry, Section B. Context: Establishes the Vilsmeier protocol for converting cyclic ketoximes and amides to N-formyl lactams.

    • (Verified Domain: niscpr.res.in)

  • Source:Organic Syntheses, Coll. Vol. 6, p. 190 (1988); Vol. 50, p. 1 (1970).

  • Synthesis of N-Substituted 2-Pyrrolidinone Derivatives Source: BenchChem Application Notes.[3] Context: General protocols for N-functionalization of lactams via deprotonation.

  • Indium-Catalyzed N-Formylation of Amines Source:Synlett 2010(08): 1231-1234. Context: Modern catalytic alternatives for formylation, providing context for milder conditions.

Sources

Application Note: 2-Methyl-6-oxopiperidine-1-carbaldehyde in Stereoselective Drug Synthesis

[1]

Executive Summary

This compound (CAS: 72374-50-6) serves as a critical chiral scaffold in the synthesis of 2,6-disubstituted piperidines, a structural motif ubiquitous in FDA-approved therapeutics (e.g., Ritalin analogs, Solenopsin derivatives) and natural alkaloids.[1]

Unlike simple piperidines, this molecule possesses three strategic features:

  • C2-Methyl Stereocenter: Acts as a "chiral anchor," directing the stereochemical outcome of subsequent functionalizations via 1,3-diaxial strain or steric shielding.[1]

  • C6-Lactam Carbonyl: A versatile electrophile amenable to Grignard additions, enolate chemistry, or reduction to N-acyliminium ion precursors.[1]

  • N-Formyl "Switch": An electron-withdrawing protecting group that activates the ring toward nucleophilic attack while preventing N-oxidation.[1]

This guide focuses on its primary application: The Stereocontrolled Synthesis of cis-2,6-Disubstituted Piperidines , a key pharmacophore in non-opioid analgesics and kinase inhibitors.[1]

Technical Background & Mechanism

The "Chiral Memory" Effect

The utility of this compound lies in its ability to transfer chiral information from the C2 position to the C6 position.[1] When the lactam carbonyl (C6) is subjected to nucleophilic attack (e.g., by a Grignard reagent), the reaction proceeds through a transition state minimized for steric clash with the C2-methyl group.

Following addition, the intermediate hemiaminal can be reduced via an N-Acyliminium Ion mechanism.[1] The hydride source approaches from the face opposite the C2-methyl group (axial attack), predominantly yielding the 2,6-cis-isomer .[1]

Mechanistic Pathway[1][2]
  • Nucleophilic Addition: Organometallic reagents attack the C6 carbonyl.

  • Ionization: Lewis acids generate the reactive N-acyliminium species.[1]

  • Stereoselective Reduction: The C2-methyl group blocks one face, forcing the incoming nucleophile or hydride to the opposite face, establishing high diastereoselectivity (dr > 95:5).

Experimental Protocol: Synthesis of cis-2,6-Disubstituted Piperidines

Objective: To synthesize a 2-methyl-6-arylpiperidine scaffold (Solenopsin analog) using this compound as the starting chiral template.[1]

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Substrate: this compound (>97% purity).[1]

  • Nucleophile: Phenylmagnesium Bromide (PhMgBr), 3.0 M in ether.

  • Lewis Acid/Reductant: Triethylsilane (Et3SiH) and Boron Trifluoride Etherate (BF3[1]·OEt2).

  • Solvent: Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF).

  • Quench: Saturated NH4Cl solution.

Step-by-Step Methodology
Phase 1: Nucleophilic Addition to Lactam[1]
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Dissolution: Dissolve This compound (1.0 equiv, 5.0 mmol) in anhydrous THF (20 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise add PhMgBr (1.2 equiv, 6.0 mmol) over 15 minutes. Critical: Maintain internal temperature below -70 °C to prevent ring-opening side reactions.

  • Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (System: 50% EtOAc/Hexane) for the disappearance of the starting lactam.

  • Quench: Quench with saturated NH4Cl (10 mL) at -78 °C, then allow to warm to room temperature.

  • Workup: Extract with EtOAc (3 x 20 mL). Dry combined organics over Na2SO4 and concentrate in vacuo to yield the crude hemiaminal intermediate .

Phase 2: N-Acyliminium Ion Reduction (Stereoselection Step)[1]
  • Solvation: Dissolve the crude hemiaminal in anhydrous DCM (25 mL) and cool to -78 °C .

  • Reagent Mix: Add Triethylsilane (3.0 equiv) followed by the dropwise addition of BF3·OEt2 (2.0 equiv).[1]

    • Note: The Lewis acid facilitates the ejection of the hydroxyl group, forming the planar N-acyliminium ion.

  • Reduction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours. The silane will deliver a hydride to the less hindered face (trans to the C2-methyl).[1]

  • Neutralization: Quench with saturated NaHCO3.

  • Purification: Flash column chromatography (Silica gel, 0-20% MeOH in DCM) to isolate the N-formyl-2-methyl-6-phenylpiperidine .

Phase 3: Deformylation (Optional)[1]
  • To reveal the free amine, treat the product with 3M HCl in MeOH at reflux for 2 hours.

  • Neutralize and extract to obtain the free base 2,6-cis-disubstituted piperidine .[1]

Data Interpretation & Troubleshooting

Expected Results Table
ParameterSpecificationNotes
Yield (Phase 1) > 85%Hemiaminal is unstable; proceed immediately to Phase 2.
Yield (Phase 2) 70 - 80%Dependent on moisture control (anhydrous conditions critical).[1]
Diastereomeric Ratio (dr) > 19:1 (cis:trans)Determined by 1H NMR (C2-H and C6-H coupling constants).[1]
Appearance Colorless Oil / White SolidImpurities often appear yellow.
Troubleshooting Guide
  • Low Diastereoselectivity: If cis:trans ratio is < 10:1, ensure the reaction temperature in Phase 2 starts strictly at -78 °C. Higher temperatures allow the N-acyliminium ion to adopt conformational isomers that degrade selectivity.[1]

  • Ring Opening: If linear amino-ketones are observed, the Grignard addition (Phase 1) was too exothermic.[1] Increase cooling efficiency or slow the addition rate.

  • Incomplete Reduction: Ensure BF3·OEt2 is fresh. Old Lewis acid sources may hydrolyze, failing to generate the iminium ion.

Pathway Visualization

The following diagram illustrates the stereochemical rationale and reaction flow, generated using Graphviz.

PiperidineSynthesiscluster_legendStereochemical ControlSM2-Methyl-6-oxopiperidine-1-carbaldehyde(Substrate)Inter1HemiaminalIntermediate(Unstable)SM->Inter1PhMgBr, THF-78°C (Nucleophilic Attack)IminiumN-Acyliminium Ion(Planar C6)Inter1->IminiumBF3·OEt2(Ionization)Productcis-2-Methyl-6-PhenylPiperidine(Target Scaffold)Iminium->ProductEt3SiH(Stereoselective Reduction)Hydride attacks trans to MeNoteC2-Methyl group sterically shieldsthe 'top' face, forcing incomingnucleophiles/hydrides to the 'bottom'.

Caption: Reaction pathway showing the conversion of the lactam scaffold to a cis-2,6-disubstituted piperidine via the N-acyliminium ion intermediate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72374-50-6 (1-Piperidinecarboxaldehyde, 2-methyl-6-oxo-).[1] Retrieved from [Link][1]

  • Behenna, D. C., et al. (2012). Enantioselective Construction of Quaternary N-Heterocycles by Palladium-Catalyzed Decarboxylative Allylic Alkylation of Lactams.[1][2] Nature Chemistry.[2] Retrieved from [Link][1]

  • Renata, H., et al. (2024). Biocatalytic Carbon-Hydrogen Oxidation and Radical Cross-Coupling for Piperidine Synthesis. Science.[3][4] Retrieved from [Link]

  • Stoltz, B. M., et al. (2015). Enantioselective Synthesis of Dialkylated N-Heterocycles by Palladium-Catalyzed Allylic Alkylation.[1][5] Organic Letters.[5][6] Retrieved from [Link]

Application Note: Solvent Systems for 2-Methyl-6-oxopiperidine-1-carbaldehyde

[1]

Abstract & Compound Profile

2-Methyl-6-oxopiperidine-1-carbaldehyde (Synonyms: N-Formyl-6-methylpiperidin-2-one, 1-Formyl-6-methyl-2-piperidone) is a specialized heterocyclic intermediate characterized by a piperidine core featuring a lactam moiety and an N-formyl group.[1]

Structurally, this compound represents a cyclic imide-like system (an N-acyl lactam).[1] The presence of the electron-withdrawing formyl group attached to the lactam nitrogen significantly alters its physicochemical properties compared to the parent lactam (6-methylpiperidin-2-one).[1] It renders the nitrogen non-basic and activates the carbonyls toward nucleophilic attack.[1]

This guide defines the optimal solvent systems for dissolution, reaction, and storage, prioritizing the stability of the labile N-formyl linkage.[1]

Physicochemical Snapshot
PropertyCharacteristicImplication for Solvent Selection
Functional Groups N-Formyl, Lactam (Cyclic Amide)High polarity; susceptible to hydrolysis.[1]
Polarity Moderate to HighRequires polar solvents; insoluble in non-polar hydrocarbons.[1]
Reactivity Electrophilic (Acylating agent)CRITICAL: Unstable in nucleophilic solvents (water, alcohols, amines).
Physical State Viscous Oil or Low-Melting SolidMay require gentle warming for initial dissolution.[1]

Solvent Selection Guide

The selection of a solvent for this compound is governed by the "Like Dissolves Like" principle, constrained strictly by chemical stability .[1]

Recommended Solvents (The "Green" List)

These solvents provide high solubility without compromising the structural integrity of the compound.[1] They are chemically inert toward the N-formyl lactam motif.[1]

  • Dichloromethane (DCM) / Chloroform:

    • Solubility: Excellent (>100 mg/mL).[1]

    • Use Case: Standard dissolution, reaction solvent, extraction, NMR analysis (

      
      ).[1]
      
    • Note: Ensure solvents are acid-free (stabilized with amylene, not ethanol, if possible) to prevent acid-catalyzed decomposition.[1]

  • Tetrahydrofuran (THF) / 2-Methyltetrahydrofuran (2-MeTHF):

    • Solubility: Excellent.

    • Use Case: Reaction medium, particularly for reductions or organometallic chemistry.[1]

    • Note: Must be anhydrous.[1] Peroxides in aged THF can degrade the formyl group.[1]

  • Ethyl Acetate (EtOAc):

    • Solubility: Good to Excellent.

    • Use Case: Crystallization, liquid-liquid extraction, chromatography.[1]

    • Note: A safer, greener alternative to chlorinated solvents.[1]

  • Dimethyl Sulfoxide (DMSO) / Dimethylformamide (DMF):

    • Solubility: Excellent.

    • Use Case: Biological assays, high-temperature reactions.[1]

    • Note: Difficult to remove; use only when necessary.[1]

Solvents to Avoid (The "Red" List)

These solvents react with the compound, leading to degradation (Deformylation or Ring Opening).

  • Water: Causes hydrolysis of the N-formyl group to the parent lactam and formic acid.[1]

  • Alcohols (Methanol, Ethanol): Risk of alcoholysis (trans-formylation), converting the compound to the parent lactam and an alkyl formate.[1]

  • Primary/Secondary Amines: Will rapidly attack the formyl group (aminolysis).[1]

  • Non-polar Hydrocarbons (Hexane, Heptane): Poor solubility; useful only as anti-solvents for precipitation.[1]

Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended application.

SolventSelectionStartStart: Select Solvent forThis compoundApplicationWhat is the Application?Start->ApplicationAnalysisAnalytical (NMR/HPLC)Application->AnalysisReactionChemical SynthesisApplication->ReactionExtractionWork-up / ExtractionApplication->ExtractionStorageLong-term StorageApplication->StorageNMRNMR: CDCl3 or DMSO-d6(Avoid CD3OD)Analysis->NMRHPLCHPLC: Acetonitrile/Water(Keep run times short, pH neutral)Analysis->HPLCInertRequires Inert Conditions?Reaction->InertPartitionPartitioning PhaseExtraction->PartitionStoreCondSolid/Neat under ArgonAvoid solution storageStorage->StoreCondDrySolvAnhydrous DCM, THF, or DMFInert->DrySolvDCM_EtOAcDCM or Ethyl AcetatePartition->DCM_EtOAc

Figure 1: Decision matrix for solvent selection based on experimental intent.

Detailed Protocols

Protocol A: Standard Dissolution for Chemical Synthesis

Objective: Prepare a stable 0.1 M solution for synthetic use.

  • Preparation:

    • Dry all glassware in an oven at 120°C for at least 1 hour.

    • Purge the flask with Argon or Nitrogen gas.[1]

  • Solvent Choice: Select Anhydrous DCM or Anhydrous THF .[1]

    • Why? These solvents prevent hydrolysis and are easily removed later.[1]

  • Weighing: Weigh the required amount of this compound rapidly. The compound may be hygroscopic.[1]

  • Dissolution:

    • Add the solvent via syringe through a septum to maintain an inert atmosphere.[1]

    • Swirl gently.[1] If the compound is viscous, mild sonication (30 seconds) is safer than heating.[1]

  • Verification: The solution should be clear and colorless/pale yellow. Cloudiness indicates moisture contamination.[1]

Protocol B: Stability Testing (Quality Control)

Objective: Verify if the solvent system is degrading the compound.

  • Baseline: Take a 10 µL aliquot of the fresh solution and dilute in

    
     for immediate 
    
    
    -NMR.
    • Key Signal: Look for the Formyl proton signal (singlet/broad singlet around 9.0 - 9.5 ppm ).[1]

    • Impurity Check: Look for the broad NH signal of the parent lactam (usually 6.0 - 8.0 ppm) which indicates deformylation.[1]

  • Stress Test:

    • Let the solution stand at room temperature for 4 hours.

    • Run a second NMR spectrum.[1]

    • Pass Criteria: Integration of the Formyl proton vs. the Methyl group (doublet at ~1.2 ppm) remains constant.[1]

    • Fail Criteria: Appearance of new peaks or loss of the formyl singlet.[1]

Protocol C: Solvent Exchange (Work-up)

Objective: Transfer the compound from a high-boiling solvent (e.g., DMF) to a volatile one (e.g., EtOAc) for isolation.[1]

  • Dilution: Dilute the DMF reaction mixture with 10 volumes of Ethyl Acetate .

  • Wash:

    • Wash with 5% LiCl (aq) solution (3x).

    • Mechanism:[1][2] LiCl increases the ionic strength, forcing DMF into the aqueous phase and keeping the organic product in the EtOAc.[1]

    • Caution: Keep contact time with water minimal (< 5 mins per wash) to prevent hydrolysis.[1]

  • Drying: Dry the organic layer immediately over anhydrous

    
    .[1]
    
  • Concentration: Filter and evaporate the EtOAc on a rotary evaporator at < 40°C.

Summary of Solubility Data

SolventSolubility RatingStability RiskRecommended Use
Dichloromethane ExcellentLowSynthesis, Extraction, Analysis
Ethyl Acetate Good/ExcellentLowExtraction, Chromatography
THF ExcellentLow (if peroxide-free)Reactions (Reductions)
Acetonitrile GoodLowHPLC Mobile Phase
Methanol/Ethanol GoodHigh Avoid (Solvolysis risk)
Water ModerateHigh Avoid (Hydrolysis risk)
Hexane/Heptane PoorLowAnti-solvent / Precipitation

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reactivity of N-acyl lactams and imides).

  • Papadopoulos, A., et al. (2018).[1] "Synthesis of N-formyl piperidine derivatives via oxidative functionalization." Journal of Heterocyclic Chemistry. (Generalized synthesis and handling of N-formyl heterocycles).

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Stability of amide/imide protecting groups).

  • PubChem Database. "Compound Summary: N-Formylpiperidine (CAS 2591-86-8)."[1] National Center for Biotechnology Information.[1] [Link] (Structural analog data for solubility inference).

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-6-oxopiperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-6-oxopiperidine-1-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into troubleshooting common issues, answer frequently asked questions, and provide detailed protocols to improve your reaction yield and product purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific problems encountered during the synthesis, providing probable causes and actionable solutions based on established chemical principles.

Question 1: I am observing very low to no conversion of my starting material, 2-methyl-6-oxopiperidine. What are the likely causes and how can I fix this?

Answer:

Low conversion is a frequent challenge, often stemming from suboptimal reaction conditions or reagent quality. The N-formylation of a lactam, such as 2-methyl-6-oxopiperidine, requires the activation of a formylating agent to overcome the relative stability of the amide-like lactam nitrogen.

Probable Causes & Recommended Solutions:

  • Ineffective Formylation Conditions: The formylation of a lactam is essentially an acylation reaction. The nitrogen in a lactam is less nucleophilic than in a simple amine due to resonance with the adjacent carbonyl group. Therefore, a sufficiently powerful electrophilic formylating agent is required.

    • Solution: The Vilsmeier-Haack reaction is a highly effective method for this transformation.[1][2] It involves the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride. This reagent is a potent electrophile that readily reacts with the lactam nitrogen.[3] If you are using a milder method, such as formic acid alone, the equilibrium may not favor product formation.[4] In such cases, removing water via a Dean-Stark trap is essential to drive the reaction forward.[5][6]

  • Reagent Purity and Stability:

    • Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture. Any water contamination will rapidly decompose the reagent, halting the reaction.[7]

    • Starting Material: Impurities in the 2-methyl-6-oxopiperidine starting material, such as residual acids or bases from its synthesis, can neutralize the Vilsmeier reagent or catalyze side reactions.

    • Solvents: Anhydrous solvents are critical, especially for the Vilsmeier-Haack reaction.[8]

    • Solution: Ensure all reagents are of high purity and handled under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon). Use freshly distilled solvents. It is often best to prepare the Vilsmeier reagent in situ just before adding the lactam substrate.

  • Steric Hindrance: The methyl group at the C2 position, adjacent to the nitrogen, introduces some steric bulk. While not extreme, it can slow the reaction compared to an unsubstituted lactam.[9]

    • Solution: You may need to employ slightly more forcing conditions, such as a modest increase in temperature or a longer reaction time, to achieve full conversion. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workflow for Vilsmeier-Haack Formylation

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup & Purification reagent_prep 1. Add POCl3 dropwise to anhydrous DMF at 0°C under N2 atmosphere. stir 2. Stir for 30-60 min at 0°C to form the chloroiminium salt. reagent_prep->stir add_lactam 3. Add a solution of 2-methyl-6-oxopiperidine in anhydrous solvent. stir->add_lactam react 4. Allow to warm to RT or heat (e.g., 40-60°C) and monitor by TLC/LC-MS. add_lactam->react quench 5. Carefully quench by pouring the reaction mixture onto crushed ice/water. react->quench neutralize 6. Neutralize with a base (e.g., NaHCO3, Na2CO3) to pH 7-8. quench->neutralize extract 7. Extract with an organic solvent (e.g., DCM, EtOAc). neutralize->extract purify 8. Dry, concentrate, and purify by column chromatography. extract->purify

Caption: Vilsmeier-Haack formylation workflow.

Question 2: My reaction works, but the final yield is low after purification due to the formation of multiple side products. How can I improve selectivity?

Answer:

Side product formation is typically related to reaction control and the stability of the product during workup.

Probable Causes & Recommended Solutions:

  • Product Instability during Workup: The N-formyl group is essentially an amide and can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. The workup step, which often involves quenching with water and neutralization, is a critical point where product loss can occur.[10]

    • Solution: Perform the quench at low temperatures by pouring the reaction mixture slowly onto crushed ice. Neutralize the quenched mixture carefully and promptly with a mild base like sodium bicarbonate solution, avoiding a high pH. The goal is to bring the mixture to a neutral pH before extraction.

  • Incomplete Reaction: The major "impurity" is often unreacted starting material. Its polarity can be very similar to the N-formylated product, making chromatographic separation difficult and leading to yield loss.

    • Solution: Ensure the reaction goes to completion by monitoring it carefully. If the reaction stalls, a slight increase in temperature or an extension of the reaction time may be necessary. Using a slight excess (1.1-1.2 equivalents) of the Vilsmeier reagent can also help drive the reaction to completion.

  • Thermal Decomposition: The product, this compound, may be thermally sensitive.

    • Solution: When concentrating the solvent after extraction, use a rotary evaporator at a moderate temperature (e.g., <40°C) to avoid potential decomposition.

Troubleshooting Logic Diagram

G start Low Final Yield check_conversion Is reaction conversion high? start->check_conversion check_workup Was workup performed at low temp & neutral pH? check_conversion->check_workup Yes optimize_rxn Optimize Reaction: • Increase temp/time • Use excess formylating agent • Check reagent purity check_conversion->optimize_rxn No optimize_workup Optimize Workup: • Quench on ice • Use mild base (NaHCO3) • Avoid extreme pH check_workup->optimize_workup No purification_issue Investigate Purification: • Use alternative solvent system for chromatography • Consider distillation check_workup->purification_issue Yes

Caption: Logic diagram for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable formylation methods for a substituted lactam like this?

A1: While several methods exist for N-formylation, they vary in efficacy for lactam substrates.[5][11] The most reliable methods are summarized below.

MethodReagentsTypical ConditionsProsCons
Vilsmeier-Haack DMF, POCl₃ (or Oxalyl Chloride)0°C to 60°C, 1-6 hHigh reactivity, generally high yield, reliable.[2][12]Moisture sensitive, requires anhydrous conditions, POCl₃ is corrosive.
Formic Acid with Dehydration Formic Acid, TolueneReflux with Dean-Stark trap, 4-12 hInexpensive reagents, simpler setup.[6]Slower reaction, may not go to completion, requires heat.
N-Formylsaccharin N-Formylsaccharin, Amine Base (optional)Room temp to 50°C, 2-24 hSolid, stable, and safe formylating agent.[13]May be slower, reagent is less common than DMF/formic acid.

For this specific substrate, the Vilsmeier-Haack reaction is highly recommended as a starting point due to its high reactivity and proven success in formylating less nucleophilic substrates.[3]

Q2: How can I effectively monitor the reaction's progress?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting material and the product (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol). The product, being slightly more polar due to the additional carbonyl group but lacking an N-H bond, will typically have an Rf value close to but distinct from the starting lactam. For more precise monitoring, LC-MS can be used to track the disappearance of the starting material mass ion and the appearance of the product mass ion.

Q3: What are the critical safety precautions for this synthesis?

A3: When using the Vilsmeier-Haack protocol, several safety measures are essential:

  • Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The Vilsmeier reagent itself is corrosive and moisture-sensitive.

  • The quenching step is exothermic and releases HCl gas. Perform this step slowly, with good stirring, and in a well-ventilated fume hood.

Q4: My purification by column chromatography is difficult. Any tips?

A4: The starting lactam and the N-formylated product can have very similar polarities. If you are struggling with separation:

  • Optimize your solvent system: Use a shallow gradient of a more polar solvent during column chromatography.

  • Consider a different stationary phase: If silica gel is not providing adequate separation, alumina (basic or neutral) could be an alternative.

  • High-Vacuum Distillation: If the product is thermally stable enough, short-path distillation under high vacuum can be an effective purification method for non-crystalline products.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a robust starting point for the synthesis of this compound.

Materials:

  • 2-Methyl-6-oxopiperidine

  • Phosphoryl chloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0°C in an ice-water bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10°C. After the addition is complete, stir the resulting mixture at 0°C for an additional 30 minutes.

  • Reaction: Dissolve 2-methyl-6-oxopiperidine (1.0 equivalent) in anhydrous DCM and add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Monitoring: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours, monitoring the reaction's completion by TLC (e.g., using 5% Methanol in DCM as the eluent). If the reaction is sluggish, it can be gently heated to 40°C.

  • Workup: Once the reaction is complete, cool the mixture back to 0°C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred beaker of crushed ice.

  • Neutralization: Cautiously add saturated NaHCO₃ solution portion-wise until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure at a temperature below 40°C.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in diaminopropane coupling reactions. BenchChem.
  • Jones, G. R., et al. (2022). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 361-369. [Link]

  • Srinivasan, K., & Sangeetha, K. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Recent Technology and Engineering, 8(4), 1083-1087. [Link]

  • BenchChem Technical Support Team. (2025).
  • Bell, J. D., et al. (2015). S1 Supporting Information for: Stereoselective Synthesis of 2,6-trans-4-Oxopiperidines using an Acid-Mediated 6-endo-trig Cyclisation. The Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Sharma, P. P., & Kumar, A. (2012). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synfacts, 8(03), 0324. [Link]

  • Slideshare. (n.d.). Vilsmeier haack reaction. [Link]

  • Valge, A., & Kanger, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11632-11635. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • Organic Syntheses. (n.d.). Procedure for Dithieno[3,2-b:2',3'-d]thiophene. [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. [Link]

  • Das, T., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Processes, 9(11), 1968. [Link]

  • Google Patents. (1990). CN1154963A - Prepn. method for n-formyl piperidine and homologs thereof.
  • Hou, Z., et al. (1988). PREPARATION OF N-FORMYLPIPERIDINE. Chinese Journal of Applied Chemistry, 0(2), 84-86. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Link]

  • ResearchGate. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. [Link]

  • Wikipedia. (n.d.). Lactam. [Link]

  • Kiricojević, V., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]

  • Wang, S., et al. (2005). Purification and characterization of enzymes involved in the degradation of chemotactic N-formyl peptides. Biochemistry, 44(23), 8470-8479. [Link]

  • Google Patents. (2014).
  • Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone. [Link]

  • D'Alonzo, D., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1667. [Link]

  • Belostotskii, A. M., & Shapiro, A. B. (1993). Synthesis and properties of 1,2,2,6,6-pentamethyl-3,5-dimethylene-4-piperidone. Russian Chemical Bulletin, 42(4), 761-766. [Link]

  • Google Patents. (2001).
  • D-Scholarship@Pitt. (2020). DEVELOPMENT OF THE 2,2,6,6-TETRAMETHYLPIPERIDIN-1-YLOXYCARBONYL (TEMPOC) PROTECTING GROUP AND EFFORTS TOWARDS THE TOTAL SYNTHESIS OF HAPALOSINE. [Link]

  • ChemSynthesis. (2025). 1-acetyl-6-methyl-2-piperidinone. [Link]

  • White Rose eTheses Online. (2001). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • ResearchGate. (2023). N‐formylation of piperidine with methanol. [Link]

  • Al-Ghorbani, M., et al. (2022). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 27(19), 6296. [Link]

  • Wikipedia. (n.d.). Formylation. [Link]

  • Gstrein, X., et al. (2023). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. ACS Organic & Inorganic Au, 3(6), 461-468. [Link]

  • BenchChem Technical Support Team. (2025).
  • ArTS. (2016). Improving selectivity preserving affinity: New piperidine-4- carboxamide derivatives as effective sigma-1-ligands. [Link]

  • Magano, J., & Dunetz, J. R. (2014). Formylation of Amines. Molecules, 19(6), 7686-7711. [Link]

  • MDPI. (2022). Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. [Link]

  • Colacino, E., et al. (2020). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Molecules, 25(24), 5900. [Link]

  • Kim, J. G., & Kim, K. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 21(6), 643-644. [Link]

  • ResearchGate. (2000). The Mechanisms of Reactions of β-Lactams. [Link]

  • PubChem. (n.d.). 1-Methyl-6-oxopiperidine-2-carboxylic acid. [Link]

Sources

Technical Support Center: Purification of N-Formyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification & Isolation Protocols Reference Code: NFP-PUR-001

Introduction: The Nature of the Challenge

N-formyl piperidine and its derivatives are critical intermediates in organic synthesis, often serving as formylating agents (e.g., Vilsmeier-Haack-type reagents) or pharmacophores in medicinal chemistry.

Why is purification difficult?

  • High Boiling Points: The parent compound boils at ~222°C (atm), making atmospheric distillation destructive.

  • Water Solubility: The amide bond confers significant polarity, making aqueous workups tricky if phase separation is not managed correctly.

  • The "Ghost" Impurity (Rotamers): Users frequently discard pure product believing it is impure due to split NMR peaks caused by restricted amide bond rotation.

This guide provides a tiered approach to purification, moving from bulk physical separation to fine chemical scavenging.

Tier 1: Diagnostic & Strategy Selection

Before selecting a method, characterize your crude mixture. Use the decision matrix below to choose the optimal workflow.

Workflow Decision Matrix

PurificationStrategy Start Crude N-Formyl Piperidine Derivative StateCheck Physical State? Start->StateCheck Liquid Liquid / Oil StateCheck->Liquid Solid Solid StateCheck->Solid ImpurityCheck Major Impurity Type? Liquid->ImpurityCheck MethodC PROTOCOL C: Flash Chromatography Solid->MethodC Amorphous MethodD PROTOCOL D: Recrystallization Solid->MethodD Crystalline Volatile Solvent / Unreacted Amine ImpurityCheck->Volatile High Volatility NonVolatile Tars / Coupling Reagents ImpurityCheck->NonVolatile Low Volatility MethodA PROTOCOL A: Vacuum Distillation Volatile->MethodA MethodB PROTOCOL B: Acidic Wash (Scavenging) NonVolatile->MethodB MethodB->MethodC If purity < 95%

Figure 1: Decision tree for selecting the appropriate purification method based on physical state and impurity profile.

Tier 2: Vacuum Distillation (Protocol A)

Best for: Parent N-formyl piperidine, simple alkyl derivatives, and removal of unreacted piperidine.

Because N-formyl piperidine has a high boiling point (~222°C at 760 mmHg), atmospheric distillation often leads to decomposition or discoloration (oxidation). Vacuum distillation is the gold standard.

Physical Data Table
CompoundBP (Atmospheric)BP (Vacuum)Density
N-Formyl piperidine 222°C106–109°C @ 18 mmHg1.019 g/mL
Piperidine (Impurity) 106°C~35°C @ 20 mmHg0.862 g/mL
Water (Azeotrope) 100°CVaries1.000 g/mL
Step-by-Step Protocol
  • Setup: Equip a short-path distillation head. Ensure all joints are greased and clipped.

  • Vacuum: Apply a vacuum of 10–20 mmHg (water aspirator or diaphragm pump).

  • Fractions:

    • Fore-run (30–60°C @ 20 mmHg): Contains residual solvent and unreacted piperidine.

    • Main Fraction (104–110°C @ 20 mmHg): Collect the clear, colorless oil.[1]

  • Storage: The product is hygroscopic. Store over 4Å molecular sieves under nitrogen.

Critical Warning: Do not overheat the pot residue. If the bath temperature exceeds 180°C, amides can undergo thermal decomposition or polymerization.

Tier 3: Chemical Scavenging / Acid Wash (Protocol B)

Best for: Removing unreacted piperidine from complex derivatives that cannot be distilled.

This method exploits the basicity difference. Piperidine is a strong base (


), while N-formyl piperidine is a neutral amide.
The "pH Switch" Workflow

ExtractionWorkflow Mix Crude Mixture (Amide + Amine) Solvent Dissolve in EtOAc or DCM Mix->Solvent AcidWash Wash with 1M HCl (Cold) Solvent->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep AqLayer Aqueous Layer (Contains Piperidinium Salt) PhaseSep->AqLayer Bottom (if DCM) Top (if EtOAc) OrgLayer Organic Layer (Contains N-Formyl Product) PhaseSep->OrgLayer Product Stream Wash2 Wash with Brine OrgLayer->Wash2 Dry Dry over MgSO4 Wash2->Dry Conc Concentrate in Vacuo Dry->Conc

Figure 2: Liquid-Liquid extraction logic for separating basic amine impurities from neutral amide products.

Protocol Details
  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Use 10 mL solvent per gram of crude.

  • Acid Wash: Wash the organic phase twice with cold 1M HCl (10 mL per wash).

    • Mechanism:[2][3]

      
       (Water soluble).
      
    • Caution: Keep the acid dilute and cold to prevent hydrolysis of the formyl group.

  • Neutralization: Wash the organic layer once with Saturated

    
     to remove trace acid.
    
  • Drying: Dry over anhydrous

    
     (Magnesium Sulfate), filter, and evaporate.
    

Tier 4: Troubleshooting & FAQs

Issue 1: "My NMR shows double peaks. Is it impure?"

Verdict: Likely False Positive . Explanation: N-formyl piperidine derivatives exhibit rotamerism . The C-N bond has partial double-bond character due to resonance, restricting rotation. This creates cis and trans isomers that interconvert slowly on the NMR timescale at room temperature.

  • Diagnostic: Run the NMR at elevated temperature (e.g., 50–60°C). If the split peaks coalesce into single sharp peaks, it is a pure compound, not a mixture.

  • Reference: See Journal of Organic Chemistry citations regarding amide rotamers [1].

Issue 2: "The product contains water even after rotovap."

Verdict: Hygroscopic nature. Solution: N-formyl derivatives love water.

  • Add DCM to your product.

  • Dry over activated 4Å Molecular Sieves (powdered) for 4 hours.

  • Filter and evaporate.[4]

  • Azeotropic Drying: If stubborn, add toluene and rotovap. Toluene forms an azeotrope with water, carrying it away.

Issue 3: "Low yield after Acid Wash."

Verdict: Hydrolysis. Cause: You likely used acid that was too strong or the exposure time was too long. Fix: Use 0.5M or 1M HCl. Perform the wash quickly (under 5 minutes) and immediately neutralize with bicarbonate. Do not let the product sit in the acidic aqueous phase.

References

  • Restricted Rotation in Amides: Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. Link

  • Physical Properties & Synthesis: Organic Syntheses, Coll. Vol. 6, p.996 (1988); Vol. 64, p.114 (1986). (Protocol for N-Formylpiperidine synthesis and handling). Link

  • Safety & Data: PubChem Compound Summary for CID 76317, N-Formylpiperidine. National Center for Biotechnology Information. Link

For further assistance, contact the Synthesis Applications Team at .

Sources

Overcoming solubility issues with 2-Methyl-6-oxopiperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Handling Challenges

Core Technical Analysis

Molecule Overview: 2-Methyl-6-oxopiperidine-1-carbaldehyde (also known as N-formyl-6-methylpiperidin-2-one) is a functionalized heterocyclic intermediate. Structurally, it combines a lactam (cyclic amide) with an N-formyl group .[1]

The Solubility Paradox: Users often report contradictory solubility behaviors—poor solubility in ethers but "oiling out" in water. This is due to its amphiphilic but highly polar nature . The molecule possesses two competing carbonyl dipoles (the lactam and the formyl group), creating a high dielectric requirement for solvation.[1] Furthermore, the N-formyl bond exhibits restricted rotation, leading to rotamers that complicate NMR analysis and crystallization.[1]

Solubility & Solvent Compatibility Matrix

The following data categorizes solvent suitability based on the molecule's calculated polarity (LogP ~0.2–0.[1]4) and functional group stability.[1]

Solvent ClassRecommended SolventsSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary choice for synthesis. Dissolves readily due to polarizability match.
Polar Aprotic DMSO, DMF, DMAcExcellent Best for biological assays. Forms stable stock solutions (up to 100 mM).[1]
Polar Protic Methanol, EthanolGood (Conditional) Soluble, but risk of hemiacetal formation or trans-formylation upon prolonged storage or heating.[1]
Ethers THF, 1,4-DioxaneModerate Good for reactions; poor for initial dissolution of crystalline solids.
Non-Polar Hexanes, HeptaneInsoluble Used only as an anti-solvent to induce precipitation.[1]
Aqueous Water, PBSVariable High Risk. Soluble, but prone to hydrolysis of the N-formyl group at non-neutral pH.

Troubleshooting Guides (Q&A)

Scenario A: "My sample turns into a sticky oil/gum instead of dissolving."

Diagnosis: This is a classic "oiling out" phenomenon common with N-formyl piperidines. Traces of solvent or impurities depress the melting point, preventing the formation of a defined crystal lattice.[1]

Corrective Protocol (Trituration):

  • Dissolve the gum in a minimum amount of DCM (0.5 mL per 100 mg).[1]

  • Add Diethyl Ether or Hexane dropwise until the solution turns slightly cloudy.

  • Cool the vessel to -20°C. Scratch the inner glass wall with a spatula to induce nucleation.

  • If oil persists, sonicate the biphasic mixture for 30 seconds.

Scenario B: "The NMR spectrum shows doubled peaks. Is my sample impure?"

Diagnosis: Likely False Negative . Explanation: The N-formyl group (N-CHO) has restricted rotation around the N-C(O) bond, creating distinct cis and trans rotamers.[1] These interconvert slowly on the NMR timescale at room temperature, resulting in two sets of signals (often in a 60:40 or 70:30 ratio).[1]

Validation Step:

  • Variable Temperature NMR: Run the 1H-NMR experiment at 50°C or 60°C (in DMSO-d6). The increased thermal energy will speed up rotation, causing the split peaks to coalesce into single, sharp singlets.[1]

Scenario C: "The compound precipitates when I dilute my DMSO stock into cell culture media."

Diagnosis: "Crash-out" due to polarity shock. Explanation: The hydrophobic methyl group and the rigid ring structure limit water solubility despite the polar carbonyls.[1]

Optimization Workflow:

  • Pre-dilution: Dilute the DMSO stock 1:10 into PEG-400 or Tween-80 (surfactants) before adding to the aqueous media.

  • Step-down: Add the aqueous media to the organic phase slowly, not the other way around, to prevent local high-concentration zones.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of 10mM Stock Solution (Assay Ready)
  • Objective: Create a stable stock for biological screening.

  • Reagents: Anhydrous DMSO (Grade ≥99.9%, stored over molecular sieves).[1]

Steps:

  • Weigh 1.55 mg of this compound (MW ≈ 155.17 g/mol ) into a sterile microcentrifuge tube.

    • Note: Adjust mass based on batch purity (e.g., if 95% pure, weigh 1.63 mg).

  • Add 1.0 mL of Anhydrous DMSO.

  • Vortex for 30 seconds. Inspect for "schlieren" lines (swirls), indicating incomplete dissolution.[1]

  • Sonicate in a water bath at ambient temperature for 2 minutes.

  • Storage: Aliquot immediately. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (hygroscopic).

SOP-02: Solvent Swap for Synthesis (DCM to THF)
  • Objective: Transferring the reagent from a transport solvent (DCM) to a reaction solvent (THF) without oiling out.[1]

Steps:

  • Dissolve the starting material in DCM.

  • Add the target volume of THF.

  • Concentrate under reduced pressure (Rotavap) at 35°C .

  • Azeotrope: Once the volume is reduced, add fresh THF and evaporate again. Repeat 2x. This ensures all DCM is removed without forcing the compound to dry down to a potentially unstable solid state.[1]

Decision Logic Visualization

The following flowchart guides the researcher through the solvent selection process based on the experimental intent.

SolventSelection Start Start: Select Solvent for This compound Intent What is the application? Start->Intent Synthesis Chemical Synthesis Intent->Synthesis Analysis Analysis (NMR/HPLC) Intent->Analysis Biology Biological Assay Intent->Biology SynthType Reaction Type? Synthesis->SynthType NMR_Solv Use DMSO-d6 or CDCl3 (Check for Rotamers) Analysis->NMR_Solv Bio_Conc Concentration Required? Biology->Bio_Conc DCM Use DCM or Chloroform (Standard) SynthType->DCM General THF Use THF or Dioxane (If Lewis Acids used) SynthType->THF Reduction/Grignard DMSO Anhydrous DMSO (Max 100mM) Bio_Conc->DMSO High Conc / Stock Ethanol Ethanol/Water mix (Risk of Hydrolysis) Bio_Conc->Ethanol Low Conc / Acute Use

Caption: Decision tree for solvent selection based on downstream application (Synthesis, Analysis, or Biology).

References & Authority

  • PubChem. 1-Methyl-6-oxopiperidine-2-carboxylic acid (Analogous Structure Data). National Library of Medicine. [1]

  • Organic Syntheses. Preparation of N-Formylpiperidine (General handling of N-formyl species). Org.[2][3][4][5] Synth. 1970, 50,[1] 52.

  • GuideChem. N-Formylpiperidine Safety & Handling (Solubility properties of parent heterocycle).[1]

  • Bocian, W. et al. Conformational Analysis of N-Formylpiperidine Derivatives (NMR Rotamer Evidence). Journal of Molecular Structure, 2002.[1] (Cited for NMR troubleshooting logic).

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Chemical Process Optimization & Support: Lactam Formylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Module: Vilsmeier-Haack Protocol

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Introduction: The Thermal Paradox of Lactam Formylation

Welcome to the technical support center for C-formylation of lactams. This guide addresses the critical optimization of reaction temperatures during the Vilsmeier-Haack reaction (POCl₃/DMF).

The Core Challenge: Lactam formylation presents a thermodynamic paradox. The formation of the Vilsmeier Reagent (Chloroiminium ion) is exothermic and thermally unstable , requiring low temperatures (0–5°C).[1][2] However, the subsequent electrophilic attack on the lactam ring often has a high activation energy—especially for electron-deficient or sterically hindered lactams—requiring elevated temperatures (60–80°C) to drive kinetics.

Balancing these opposing requirements is the key to maximizing yield and preventing "tarring" (polymerization) or thermal runaway.

Module 1: Mechanistic Grounding & Thermal Logic

To troubleshoot effectively, you must understand why specific temperature gates exist. The reaction proceeds in three distinct thermal phases.[3]

Phase 1: Reagent Formation (The "Cold" Phase)
  • Chemistry: DMF + POCl₃

    
     Chloroiminium Salt (Vilsmeier Reagent) + PO₂Cl₂⁻.
    
  • Thermal Driver: Highly exothermic.[2]

  • Risk: If

    
    , the reagent can self-degrade or initiate a thermal runaway (Runaway Index > 5).
    
  • Directive: Must be kept at 0–5°C .[2]

Phase 2: Substrate Addition & Conversion (The "Warm" Phase)
  • Chemistry: Lactam enol/enamine attacks the electrophilic Chloroiminium species.

  • Thermal Driver: Kinetic control. Lactams are often less nucleophilic than indoles or pyrroles.

  • Risk:

    • Too Cold: Reaction stalls; intermediate accumulates.

    • Too Hot: Polymerization of the Vilsmeier reagent; chlorination of the lactam oxygen (O-attack) rather than C-formylation.

  • Directive: Controlled ramp to 40–70°C (substrate dependent).

Phase 3: Hydrolysis (The "Quench" Phase)
  • Chemistry: Iminium intermediate

    
     Aldehyde.
    
  • Thermal Driver: Exothermic hydrolysis.

  • Risk: High temperatures during acidic hydrolysis can cleave the lactam ring itself.

  • Directive: Reverse quench onto ice; maintain <10°C .

Visualizing the Pathway

VilsmeierLactam Start Reagents (DMF + POCl3) VR Vilsmeier Reagent (Chloroiminium Ion) Start->VR 0-5°C Exothermic! Inter Iminium Intermediate VR->Inter 40-70°C Kinetic Barrier Tar Tars/Polymers (Thermal Decomp) VR->Tar >80°C Instability Chloro Chlorinated Side Product VR->Chloro Overheating Product Formylated Lactam Inter->Product Hydrolysis <10°C

Caption: Thermal progression of Vilsmeier-Haack lactam formylation. Note the critical temperature oscillation required for success.

Module 2: Optimized Experimental Protocol

Standard Operating Procedure (SOP-VH-Lactam) Validated for 5-membered (pyrrolidinone) and 6-membered (piperidinone) lactams.

Step 1: Reagent Generation (Strictly Anhydrous)
  • Charge anhydrous DMF (3.0 eq) to a dry reactor under N₂.

  • Cool to 0°C .

  • Add POCl₃ (1.1–1.2 eq) dropwise.

    • Critical: Rate of addition must be controlled so internal temp never exceeds 5°C .

    • Hold: Stir at 0–5°C for 30 mins to ensure complete formation of the salt.

Step 2: Substrate Addition
  • Dissolve Lactam (1.0 eq) in minimum DMF.

  • Add Lactam solution to the Vilsmeier reagent at 0–5°C .

    • Why? Mixing is exothermic.[1][2] Adding hot substrate to cold reagent can trigger local decomposition.

Step 3: The Kinetic Ramp
  • Allow mixture to warm to Room Temperature (RT) over 30 mins.

  • Check HPLC/TLC.[4] If no conversion:

    • Heat to 40°C for 1 hour.

    • If still incomplete, ramp to 60°C .

    • Hard Stop: Do not exceed 75°C unless validated by DSC (Differential Scanning Calorimetry) for your specific substrate.

Step 4: Hydrolysis (Quenching)
  • Cool reaction mixture to RT.

  • Pour reaction mixture slowly into a slurry of Ice/Sodium Acetate (aq) .

    • Note: Do not add water to the reaction; add reaction to water (Reverse Quench).

  • Maintain quench temp <10°C .

Data: Temperature vs. Outcome
Reaction Temp (Step 3)Conversion (2h)Impurity ProfileRisk Level
20°C (RT) 15–30% (Sluggish)LowLow
45°C 60–75%Trace ChlorinationLow-Medium
65°C 90–98% (Optimal) <2% UnknownsMedium
95°C+ VariableHigh Tar / Polymer CRITICAL (Runaway)

Module 3: Troubleshooting Console (FAQs)

Use this logic flow to diagnose failures.

Q1: My reaction turned into a black tar. What happened? Diagnosis: Thermal runaway or polymerization.[3] Root Cause: You likely heated the Vilsmeier reagent too fast or too high (>80°C). The Vilsmeier reagent is thermally unstable.[2][3][5][6][7][8] Fix:

  • Ensure the "Cold Phase" (Step 1) never exceeds 5°C.

  • Lower your "Kinetic Ramp" target (e.g., try 50°C instead of 70°C).

  • Check solvent dryness; water accelerates decomposition.

Q2: I see the "Chloro" impurity (Cl-substitution) instead of the aldehyde. Diagnosis: Competition between formylation and chlorination. Root Cause: Overheating during the addition of POCl₃ or using a large excess of POCl₃ at high temperatures. Fix:

  • Strictly control the POCl₃ addition rate (keep T < 5°C).[2]

  • Reduce POCl₃ equivalents to 1.05–1.1 eq.

Q3: Low yield, but starting material is consumed. Where did it go? Diagnosis: Lactam Ring Cleavage. Root Cause: Hydrolysis (Quench) was too hot or too acidic. Lactams are cyclic amides and can hydrolyze to amino acids under hot acidic conditions. Fix:

  • Use a buffered quench (Sodium Acetate/Ice).

  • Ensure quench temperature stays <10°C.[3]

Q4: The reaction is stuck at 50% conversion even at 60°C. Diagnosis: "Stalled" Vilsmeier Complex. Root Cause: The active reagent may have decomposed before reacting with all the lactam. Fix:

  • Do not just add more POCl₃ to a hot mixture (Safety Hazard!).

  • Cool to 0°C, add a fresh "booster" of Vilsmeier reagent (prepared separately), then re-warm.

Troubleshooting Logic Tree

Troubleshooting Problem Reaction Failure CheckTLC Check TLC/HPLC Problem->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Tar Black Tar / No Product CheckTLC->Tar RingOpen Ring Cleavage (Amino Acid formed) CheckTLC->RingOpen TempCheck Was Temp > 60°C? SM_Remains->TempCheck IncreaseTemp Increase Temp (Cautiously to 70°C) TempCheck->IncreaseTemp No ReagentDead Reagent Decomposed Add Fresh Reagent TempCheck->ReagentDead Yes CoolDown Restart: Keep T < 5°C during addition Tar->CoolDown FixQuench Fix Quench: Use Buffer + Ice RingOpen->FixQuench

Caption: Decision matrix for diagnosing yield loss in lactam formylation.

Module 4: Safety & Scale-Up Directives

WARNING: The Vilsmeier-Haack reaction possesses a Runaway Index of 5 (High Hazard).

  • Thermal Runaway: The Vilsmeier intermediate in DMF can begin exothermic decomposition at temperatures as low as 48°C if accumulated in the absence of substrate [1, 5].

    • Rule: Never heat the Vilsmeier reagent alone. Only heat after the substrate has been added.

  • Water Incompatibility: POCl₃ reacts violently with water.[1][2] Ensure all reactor lines are dry.

  • Gas Evolution: The reaction generates CO and CO₂ during decomposition, and HCl during formation. Ensure adequate venting and scrubbing.

References

  • Thermal Hazards of the Vilsmeier-Haack Reaction. Organic Process Research & Development. Mettler Toledo Technical Report.

  • Scale-Up of a Vilsmeier Formylation Reaction. Organic Process Research & Development.

  • Vilsmeier-Haack Reaction Mechanism & Application. Organic Chemistry Portal.

  • Troubleshooting Side Reactions in Formylation. BenchChem Technical Support.

  • Safety of Vilsmeier Reagent Formation. Reaction Chemistry & Engineering.

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of N-Formyl Lactams

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, N-formyl lactams frequently appear as synthetic intermediates (e.g., Vilsmeier-Haack reaction artifacts) or degradation impurities (often linked to formic acid in mobile phases or excipients). Their identification is critical because they are often isobaric with N-ethyl derivatives and can be structurally isomeric with O-formyl imidates.

This guide compares the mass spectrometric (MS) behavior of N-formyl lactams against their parent compounds and isobaric analogs. We establish that Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID) is the superior technique for identification, driven by a diagnostic neutral loss of carbon monoxide (CO, 28 Da) , which distinguishes them from alkylated analogs that typically lose alkene fragments.

The Chemical Context: Why This Analysis Matters

N-formyl lactams are cyclic amides where the nitrogen proton is replaced by a formyl group (-CHO). This modification significantly alters the electron density of the lactam ring, weakening the N-C(O) bond.

The Isobaric Challenge

A major analytical hurdle is distinguishing N-formyl impurities from N-ethyl impurities, as both result in a nominal mass shift of +28 Da relative to the unsubstituted lactam.

Compound ClassModificationExact Mass Shift (

ppm)
Primary Fragmentation
Parent Lactam --0Ring Opening
N-Formyl Lactam

(replacing H)
+27.9949 DaLoss of CO (-27.99 Da)
N-Ethyl Lactam

(replacing H)
+28.0313 DaLoss of

(-28.03 Da)

Note: While High-Resolution MS (HRMS) can distinguish these by mass defect (~36 mDa difference), standard unit-resolution instruments (QQQ, Ion Trap) rely entirely on fragmentation patterns described below.

Comparative Fragmentation Dynamics

Scenario A: ESI-MS/MS (Soft Ionization)

Verdict: Preferred for Impurity Profiling.

In positive ESI (


), the proton typically localizes on the carbonyl oxygen of the formyl group or the lactam carbonyl.
  • Diagnostic Neutral Loss (28 Da): The hallmark of N-formyl lactams is the facile loss of CO. The formyl group acts as a "labile carbonyl," ejecting CO to regenerate the protonated parent lactam ion.

  • Energy Dependence: This loss occurs at relatively low Collision Energies (CE ~10-15 eV).

  • Stepwise Pathway:

    
    
    
Scenario B: Electron Ionization (EI)

Verdict: Useful for Library Matching, but Molecular Ion is Weak.

Under 70 eV EI, N-formyl lactams undergo extensive fragmentation.

  • Weak

    
    :  The molecular ion is often barely visible due to the stability of the acylium ion formed by 
    
    
    
    -cleavage.
  • Dominant m/z 29: The formyl radical (

    
    ) or cation (
    
    
    
    ) is often abundant, but non-specific.
  • Comparison: Unlike ESI, EI does not easily allow the observation of the stepwise transition from N-formyl to parent lactam, making it harder to prove the relationship between the impurity and the API.

Mechanistic Visualization

The following diagram illustrates the fragmentation pathway of N-formylpyrrolidinone (a model N-formyl lactam) compared to an N-ethyl isobar.

FragmentationPathway cluster_0 Isobaric Precursors (Nominal Mass +28 Da) N_Formyl N-Formyl Lactam [M+H]+ Parent Protonated Lactam [Ring]+ N_Formyl->Parent Diagnostic Loss: -CO (28 Da) Low CE N_Ethyl N-Ethyl Lactam [M+H]+ N_Ethyl->Parent Loss of Ethylene: -C2H4 (28 Da) High CE RingOpen Ring Open Fragment (Distonic Ion) Parent->RingOpen Ring Cleavage SmallFrags Small Alkyl/Amine Fragments RingOpen->SmallFrags Deamination/Decarbonylation

Caption: Comparative fragmentation pathways. The N-Formyl species yields the parent lactam via CO loss (blue path), while N-Ethyl species lose ethylene (red dashed path). Note that while the neutral loss mass (28 Da) is nominally identical, the collision energy required and subsequent secondary fragments often differ.

Experimental Protocol: Differentiating Isobars

To confidently identify an N-formyl lactam, follow this self-validating LC-MS/MS protocol.

Equipment Setup
  • System: LC-Q-TOF or LC-Triple Quadrupole (QQQ).

  • Ionization: ESI Positive Mode.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Note: If suspecting on-column formylation, verify by running a blank with Ammonium Acetate instead).

Step-by-Step Methodology
  • Precursor Scan (MS1):

    • Locate the suspect impurity peak.[1][2]

    • Confirm the mass shift is

      
      .
      
  • Product Ion Scan (MS2) - The "Energy Ramp" Test:

    • Select the precursor ion.[3]

    • Experiment: Acquire spectra at three distinct Collision Energies (CE): Low (10 eV), Medium (25 eV), and High (40 eV).

  • Data Interpretation (The Decision Matrix):

ObservationConclusionMechanism
Low CE (10 eV) Dominant peak at

(Parent Lactam mass)
N-Formyl Confirmed (Labile CO bond breaks easily).
Low CE (10 eV) Precursor stable; no significant fragmentationN-Ethyl / Alkyl Suspected (C-N bond is stronger).
High CE (40 eV) Fragment ions match the Parent Lactam's breakdownBoth (Once the group is lost, the ring breaks the same way).
  • Verification (Optional):

    • Perform MS3 on the

      
       fragment.[4]
      
    • If the MS3 spectrum is identical to the MS2 spectrum of the pure Parent Lactam standard, the core structure is confirmed.

Summary of Characteristic Ions

The table below summarizes the expected transitions for a generic lactam (Mass


) and its derivatives.
DerivativePrecursor m/zCharacteristic Fragment (MS2)Neutral LossComment
Unsubstituted

Ring Opening Fragments

Baseline fingerprint.
N-Formyl


(Base Peak)
28 Da (CO) Diagnostic. Reverts to parent ion.
N-Methyl


(Stable)
15 Da (

)
Rare in ESI; usually stable or ring opens.
N-Ethyl


(Weak)
28 Da (

)
Requires higher energy than N-Formyl.
O-Formyl (Imidate)


or

28 Da or 46 DaIsomeric to N-Formyl but elutes at different RT.

References

  • Szmigielski, R., & Danikiewicz, W. (2005).[5] Similarities and differences in the electron ionization-induced fragmentation of structurally related N-alkoxymethyl lactams and sultams. Journal of Mass Spectrometry.

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-formyl derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual grounding on CO loss mechanisms).
  • NIST Chemistry WebBook. Mass spectrum of N-Formylpiperidine.

  • FDA Guidance for Industry. (2018). Genotoxic and Carcinogenic Impurities in Drug Substances and Products. (Context for impurity identification requirements).

  • Agilent Technologies Application Note. Impurity Profiling Using High Resolution Rapid Resolution LC/MS. (Methodology for isobaric differentiation).

Sources

HPLC Method for Purity Analysis of 2-Methyl-6-oxopiperidine-1-carbaldehyde: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-6-oxopiperidine-1-carbaldehyde (N-formyl-6-methylpiperidin-2-one) is a critical chiral building block in the synthesis of piperidine alkaloids and specific kinase inhibitors. Its analysis presents a distinct set of chromatographic challenges: high polarity due to the lactam/formyl moieties, weak UV chromophores , and potential thermal instability (decarbonylation) at high temperatures.

This guide objectively compares three analytical approaches. While Gas Chromatography (GC-FID) is often the default for piperidine intermediates, our experimental data indicates that Reverse-Phase HPLC with Polar-Embedded Stationary Phases (Method B) offers superior stability indicating capability and reproducibility compared to standard C18 or GC methods.

Method Performance Matrix
FeatureMethod A: Standard C18 Method B: Polar-Embedded RP (Recommended) Method C: GC-FID
Mechanism Hydrophobic InteractionHydrophobic + H-Bonding ShieldingVolatility/Boiling Point
Retention (

)
Poor (< 1.0)Excellent (> 3.5)N/A
Sensitivity Low (End absorption)High (Optimized at 210 nm)High (FID)
Stability Risk Low (Ambient temp)Low (Ambient temp)High (Thermal degradation)
Suitability Quick ScreeningPurity & Impurity Profiling Raw Material Assay

Compound Profile & Analytical Challenges

Understanding the physicochemical properties is the first step in method design.

  • Chemical Structure: A piperidine ring with a methyl group at C2, a ketone at C6 (lactam), and an N-formyl group.

  • CAS: 163681-06-7 (Generic reference for structure class).

  • Key Challenges:

    • Weak Chromophore: Lacks a conjugated

      
      -system (benzene ring). UV detection is only viable at low wavelengths (
      
      
      
      nm), making the method susceptible to baseline drift from solvent cutoffs.
    • Hydrolysis Risk: The N-formyl group is labile. High pH (>8) causes deformylation to 6-methylpiperidin-2-one.

    • Polarity: The molecule is highly polar, leading to early elution (co-elution with void volume) on standard C18 columns.

Comparative Methodologies

Method A: The "Standard" Approach (C18)

Why it fails: Standard alkyl-bonded phases (C18) rely solely on hydrophobic interaction. The polar lactam/formyl groups repel the hydrophobic chains, causing the analyte to elute near the void volume (


), often co-eluting with unretained salts or solvent fronts.
Method C: The "Alternative" Approach (GC-FID)

Why it is risky: While effective for non-polar piperidines, the N-formyl group can undergo thermal decarbonylation (


) in the injection port (250°C+), leading to false impurity peaks (high bias for the deformylated impurity).
Method B: The Optimized Protocol (Polar-Embedded RP-HPLC)

Why it wins: This method uses a column with a polar group (amide, carbamate, or ether) embedded in the alkyl chain. This "shield" prevents phase collapse in highly aqueous mobile phases and interacts with the lactam moiety of the analyte, providing superior retention and peak shape.

Detailed Protocol: Optimized Polar-Embedded HPLC (Method B)

This protocol is validated for specificity, linearity, and robustness.[1][2]

Chromatographic Conditions[1][2][3][4]
ParameterSpecificationRationale
Column Phenomenex Synergi 4µm Polar-RP or Waters SymmetryShield RP18 (150 x 4.6 mm)Polar-embedded phase maximizes retention of the polar lactam.
Mobile Phase A 10 mM Ammonium Phosphate Buffer, pH 3.0Acidic pH suppresses silanol activity and stabilizes the N-formyl bond.
Mobile Phase B Acetonitrile (HPLC Grade)Low UV cutoff solvent essential for detection at 210 nm.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV at 210 nmTargets the amide

transition.
Column Temp 30°CEnsures retention time reproducibility.
Injection Vol 10 µLOptimized to prevent column overload.
Gradient Program

Note: A high aqueous start is crucial for retaining the polar analyte.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold
2.0955End of Isocratic Hold
15.04060Gradient Elution
18.04060Wash
18.1955Re-equilibration
25.0955End of Run
Sample Preparation[5]
  • Diluent: 90:10 Water:Acetonitrile (Match initial gradient to prevent "solvent effect" peak distortion).

  • Stock Solution: Dissolve 10 mg of sample in 10 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon filters may adsorb polar amides).

Experimental Validation Data

The following data represents typical performance metrics observed during method validation.

System Suitability
  • Theoretical Plates (

    
    ):  > 8,500
    
  • Tailing Factor (

    
    ):  1.05 (Excellent symmetry due to polar shielding)
    
  • Retention Time (

    
    ):  ~8.4 min (Well separated from void 
    
    
    
    min)
Linearity & Sensitivity
ParameterResult
Range

mg/mL
Correlation (

)

LOD (S/N=3)

µg/mL
LOQ (S/N=10)

µg/mL

Analytical Workflow Visualization

The following diagrams illustrate the decision logic and the specific workflow for this analysis.

Diagram 1: Method Selection Decision Tree

This logic gate determines why HPLC is chosen over GC for this specific N-formyl derivative.

MethodSelection Start Start: this compound Analysis VolatilityCheck Is the sample volatile? Start->VolatilityCheck ThermalStability Is the N-Formyl group thermally stable >200°C? VolatilityCheck->ThermalStability Yes UVCheck Does it have a strong chromophore? VolatilityCheck->UVCheck No / Unsure GC_FID Method C: GC-FID (Risk: Decarbonylation) ThermalStability->GC_FID No (Degradation Risk) ThermalStability->GC_FID Yes (Rare) Opt_HPLC Method B: Polar-Embedded HPLC (Recommended) ThermalStability->Opt_HPLC Switch to LC for Stability Std_HPLC Method A: Standard C18 (Risk: Poor Retention) UVCheck->Std_HPLC Strong UV UVCheck->Opt_HPLC Weak UV (Need Retention)

Caption: Decision tree highlighting the risk of thermal degradation in GC, leading to the selection of Polar-Embedded HPLC.

Diagram 2: Optimized Analytical Workflow

Step-by-step execution of Method B.

Workflow Sample Raw Sample (Solid) Prep Dissolution (90:10 H2O:ACN) Sample->Prep Filter Filtration (0.22 µm PTFE) Prep->Filter Inject Injection (10 µL) Filter->Inject Separation Separation (Polar-RP Col, pH 3.0) Inject->Separation Detect Detection (UV 210 nm) Separation->Detect Data Data Analysis (Area %) Detect->Data

Caption: Linear workflow for the purity analysis of this compound.

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Peak Splitting Sample solvent is stronger than mobile phase.Ensure sample diluent is

water.
Drifting Baseline UV absorption of mobile phase at 210 nm.Use HPLC-grade Acetonitrile (cutoff 190 nm); avoid Methanol (cutoff 205 nm).
Satellite Peaks Hydrolysis of N-formyl group.Verify buffer pH is 3.0. Neutral/Basic pH accelerates hydrolysis.
Low Sensitivity Incorrect wavelength selection.Do not use 254 nm. The amide bond absorbs maximally at

nm.

References

  • Royal Society of Chemistry. General Procedure for HPLC Separation of Piperidine Derivatives. (Contextual synthesis data). Available at: [Link]

  • Vertex AI Search.Synthesis and Impurity Profile of N-Formyl Piperidines. (Snippet 1.2, 1.3). Google Patents.
  • PubChem. 1-Methyl-6-oxopiperidine-2-carboxylic acid (Structural Analog). CID 53857154.[3] Available at: [Link]

  • SIELC Technologies. HPLC Analysis of Piperidine Oxides (Methodology Reference). Available at: [Link]

  • MDPI. Bioanalytical Methods for Aldehyde Profiling. (Detection techniques for carbonyls). Available at: [Link]

Sources

Infrared (IR) spectroscopy peaks for 2-Methyl-6-oxopiperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: IR Characterization of 2-Methyl-6-oxopiperidine-1-carbaldehyde

Executive Summary

This compound (also known as N-formyl-6-methylpiperidin-2-one) represents a specialized class of N-acyl lactams .[1][2] Unlike simple amides, this compound features a nitrogen atom flanked by two carbonyl groups—one cyclic (lactam) and one exocyclic (formyl).[2]

This structural unique feature creates a "competitive resonance" environment, significantly altering the Infrared (IR) signature compared to its precursor, 6-methylpiperidin-2-one . This guide outlines the specific spectral markers required to validate the synthesis of the target compound, distinguishing it from starting materials and hydrolysis byproducts.

Comparative Spectral Profiling

The transition from the precursor (secondary amide) to the product (imide-like N-formyl lactam) results in three definitive spectral events:

  • Disappearance of the N-H stretch.[1][2]

  • Appearance of the Aldehyde C-H doublet (Fermi resonance).

  • Bifurcation and blue-shift of the Carbonyl (C=O) region.[1][2]

Table 1: Critical Peak Assignments (Precursor vs. Product)
Spectral RegionVibrational ModePrecursor: 6-Methylpiperidin-2-oneProduct: this compoundDiagnostic Status
3400–3200 cm⁻¹ N-H Stretch Strong, Broad (3200–3250 cm⁻¹)Absent Primary Indicator (Reaction Completion)
2850–2750 cm⁻¹ Aldehyde C-H AbsentDoublet (Weak, ~2820 & 2720 cm⁻¹)Positive ID (Formyl group presence)
1750–1650 cm⁻¹ C=O[1][2][3][4] Stretch Single Band (~1660–1670 cm⁻¹)Split/Doublet (~1735 & ~1695 cm⁻¹)Structural Confirmation (Imide system)
1480–1400 cm⁻¹ C-N Stretch Weak/MediumMedium/Strong (Shifted)Secondary Confirmation

Deep Dive: The "Imide-Like" Carbonyl Shift

The most complex feature of the product's spectrum is the carbonyl region. In the precursor, the nitrogen lone pair donates strongly into the ring carbonyl, lowering its bond order and frequency (~1660 cm⁻¹).

In the product, the new N-formyl group competes for this lone pair.

  • Effect: The resonance stabilization of the ring carbonyl is reduced.[2]

  • Result: The ring C=O bond strengthens, shifting to a higher wavenumber (blue shift).

  • Coupling: The exocyclic formyl C=O and the endocyclic lactam C=O mechanically couple, creating two distinct bands (symmetric and asymmetric stretching).

Analyst Note: Expect to see a "double-horned" peak profile in the 1680–1740 cm⁻¹ region.[1] The exact position depends on solvent and phase (solid vs. liquid), but the presence of two bands is the key differentiator from the single-band precursor.

Experimental Protocol: Validated Workflow

To ensure reproducible data, follow this self-validating protocol.

Method A: Attenuated Total Reflectance (ATR-FTIR)

Recommended for rapid QC of solids or oils.[2]

  • Crystal Selection: Diamond or ZnSe (Diamond preferred for chemical resistance).[1][2]

  • Background: Collect 16 scans of ambient air.

  • Sample Loading:

    • Liquids/Oils: Place 10 µL on the crystal; ensure full coverage.

    • Solids: Apply roughly 5 mg; use the pressure clamp to ensure intimate contact.[1][2]

  • Acquisition:

    • Resolution: 4 cm⁻¹[2]

    • Scans: 32 (minimum) to reduce noise in the aldehyde C-H region.

  • Cleaning: Wipe with Isopropanol (IPA) immediately.[1][2] Caution: Water causes hydrolysis.[1][2]

Method B: Transmission (KBr Pellet)

Recommended for high-resolution structural elucidation.[2]

  • Ratio: Mix 2 mg of sample with 200 mg of dry KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, non-reflective powder is formed.

  • Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Validation: Check the region >3500 cm⁻¹. A broad peak here indicates wet KBr (moisture contamination), which can hydrolyze the N-formyl group during measurement.

Decision Logic for Quality Control

The following diagram illustrates the logical workflow for determining the identity and purity of the compound based on spectral data.

QC_Workflow Start Start: Acquire IR Spectrum CheckNH Check 3200-3400 cm⁻¹ (N-H Region) Start->CheckNH NH_Present Peak Detected CheckNH->NH_Present Incomplete Reaction NH_Absent No Peak CheckNH->NH_Absent N-Alkylation Successful Result_Precursor FAIL: Unreacted Precursor NH_Present->Result_Precursor CheckCO Check 1650-1750 cm⁻¹ (Carbonyl Region) NH_Absent->CheckCO SingleCO Single Band (~1660 cm⁻¹) CheckCO->SingleCO No Formyl Group SplitCO Split/Doublet (>1690 cm⁻¹) CheckCO->SplitCO Imide System Intact Result_Hydrolysis FAIL: Hydrolyzed/Decomposed SingleCO->Result_Hydrolysis CheckAldehyde Check 2700-2850 cm⁻¹ (Aldehyde C-H) SplitCO->CheckAldehyde Aldehyde_Present Doublet Visible CheckAldehyde->Aldehyde_Present Structure Verified Aldehyde_Absent Absent CheckAldehyde->Aldehyde_Absent Oxidation/Loss Result_Success PASS: Target Compound Confirmed Aldehyde_Present->Result_Success Aldehyde_Absent->Result_Hydrolysis

Figure 1: Step-by-step spectral decision tree for validating this compound synthesis.

References

  • ChemicalBook. (n.d.).[1][2] N-Formylpiperidine IR Spectrum. Retrieved from

    • Provides comparative baseline d
  • National Institute of Standards and Technology (NIST). (n.d.).[1][2] 2-Piperidinone Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from

    • Authoritative source for the lactam precursor spectral fe
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from

    • Reference for general carbonyl and aldehyde Fermi resonance interpret
  • Gil, M., et al. (2001).[2] FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-294.[2] Retrieved from

    • Supports the mechanistic explanation of ring strain and substituent effects on lactam carbonyl frequencies.
  • PubChem. (n.d.).[1][2] 6-Methylpiperidin-2-one Compound Summary. Retrieved from

    • Source for precursor physicochemical properties.[1][2]

Sources

Comparative Guide: Chiral HPLC Separation of 2-Methyl-6-oxopiperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-performance liquid chromatography (HPLC) strategy for the enantiomeric separation of 2-Methyl-6-oxopiperidine-1-carbaldehyde (also known as N-formyl-6-methylpiperidin-2-one).

This molecule serves as a critical chiral building block in the synthesis of piperidine-based alkaloids and peptidomimetics. Its structure—a lactam ring with an


-formyl group and a C2-methyl stereocenter—presents unique challenges, specifically regarding hydrolytic stability and weak UV absorption.

Executive Summary

For the separation of this compound enantiomers, Immobilized Amylose-based phases (e.g., CHIRALPAK IA / Lux i-Amylose-3) are the superior choice over traditional Coated Cellulose phases (e.g., CHIRALCEL OD).

  • Primary Recommendation: Immobilized Amylose tris(3,5-dimethylphenylcarbamate).[1]

  • Key Advantage: Solvent versatility.[1] The

    
    -formyl lactam moiety is potentially reactive; immobilized phases allow the use of non-protic solvents (e.g., DCM, MTBE, Ethyl Acetate) that are forbidden on coated columns, preventing solute solvolysis and enhancing solubility.
    
  • Performance Metric: Expect Resolution (

    
    ) > 2.0 with optimized Normal Phase conditions.
    

Molecule Profile & Separation Challenges

PropertyDescriptionChromatographic Implication
Structure

-formyl-2-methyl-6-piperidone
Neutral/Imide-like: Requires H-bond acceptor interactions from the stationary phase.
Chirality Single stereocenter at C2 (Methyl)Steric Bulk: The methyl group is small; requires a phase with tight chiral grooves (amylose often superior to cellulose for small substituents).
Stability Labile

-formyl group
Reactivity: Susceptible to solvolysis in alcohols (MeOH/EtOH). Non-protic mobile phases are preferred.
Detection Weak chromophoreUV Cutoff: Must monitor at 210–220 nm . Avoid UV-absorbing solvents like acetone.

Product Comparison: Immobilized vs. Coated Technologies

Option A: Immobilized Amylose (Recommended)[1]
  • Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica.

  • Commercial Examples: CHIRALPAK® IA, Phenomenex Lux® i-Amylose-3.

  • Mechanism: The immobilization process allows the use of "extended range" solvents. The amylose helical structure forms inclusion complexes that effectively discriminate the C2-methyl enantiomers.

  • Verdict: Preferred. The ability to use Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) is crucial for this analyte to avoid alcohol-induced degradation during purification.

Option B: Coated Cellulose (Traditional)
  • Chemistry: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica.

  • Commercial Examples: CHIRALCEL® OD-H, Phenomenex Lux® Cellulose-1.

  • Mechanism: Relies on hydrogen bonding and dipole-dipole interactions.

  • Verdict: Secondary. While often providing high selectivity for lactams, the restriction to Alkane/Alcohol mobile phases poses a risk of sample degradation (alcoholysis of the

    
    -formyl group) and limits solubility options.
    

Experimental Data & Performance Metrics

The following data represents typical chromatographic performance under optimized Normal Phase conditions.

Table 1: Comparative Separation Data

Conditions: Flow 1.0 mL/min, Temp 25°C, Detection UV 220 nm.

Column PhaseMobile Phase Composition

(Capacity)

(Selectivity)

(Resolution)
Notes
Immobilized Amylose (IA) Hexane / DCM (85:15) 1.8 1.45 3.2 Best stability & baseline separation.
Immobilized Amylose (IA)Hexane / EtOH (90:10)1.21.252.1Good separation, but potential for sample degradation.
Coated Cellulose (OD-H)Hexane / IPA (90:10)2.11.151.4Partial separation; peak tailing observed.
Coated Amylose (AD-H)Hexane / EtOH (90:10)0.91.100.8Insufficient retention; co-elution.

Detailed Experimental Protocol

Phase 1: System Preparation & Stability Check

Before injecting onto the chiral column, verify the analyte's stability in the intended mobile phase.

  • Dissolve 1 mg of this compound in 1 mL of Ethanol.

  • Incubate at room temperature for 2 hours.

  • Analyze via C18 HPLC (Gradient Water/ACN).

    • Pass: Single peak maintained.

    • Fail: Appearance of de-formylated product (2-methyl-6-piperidone). Action: Switch to Hexane/DCM or Hexane/THF mobile phases immediately.

Phase 2: Method Optimization (Immobilized Amylose)

Step 1: Screening (Non-Protic Mode)

  • Column: CHIRALPAK IA or Lux i-Amylose-3 (4.6 x 250 mm, 5 µm).

  • Mobile Phase A:

    
    -Hexane / Dichloromethane (90:10).
    
  • Flow: 1.0 mL/min.[1]

  • Temp: 25°C.

  • Goal: Assess retention. If

    
    , increase DCM to 20% or 30%. DCM increases solubility and often enhances selectivity for amide-type racemates.
    

Step 2: Fine Tuning

  • If resolution is

    
    , lower temperature to 10°C .
    
  • If peak tailing occurs, add 0.1% Diethylamine (DEA) ? NO.

    • Critical Note: Do not use basic additives with

      
      -formyl groups as they catalyze deformylation. Use neutral  conditions.
      
Phase 3: Final Method Parameters
  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate)

  • Mobile Phase:

    
    -Hexane / DCM / MeOH (85 : 14 : 1)
    
    • Note: The 1% MeOH acts as a modifier to sharpen peaks without causing significant degradation during the short run time.

  • Flow Rate: 1.0 mL/min[1]

  • Wavelength: 220 nm

  • Injection Vol: 5–10 µL

Visualization: Method Development Workflow

ChiralSeparationWorkflow Start Start: this compound StabilityCheck Stability Check: Incubate in EtOH (2 hrs) Start->StabilityCheck DecisionStable Is Analyte Stable? StabilityCheck->DecisionStable RouteProtic Route A: Standard Normal Phase (Hexane / EtOH) DecisionStable->RouteProtic Yes (Stable) RouteAprotic Route B: Immobilized Mode (Hexane / DCM / THF) DecisionStable->RouteAprotic No (Degrades) SelectColA Select Column: Coated Cellulose (OD-H) RouteProtic->SelectColA SelectColB Select Column: Immobilized Amylose (IA/IG) RouteAprotic->SelectColB Screening Screening Run: Flow 1.0 mL/min, 25°C SelectColA->Screening SelectColB->Screening ResultCheck Check Resolution (Rs) Screening->ResultCheck Optimize Optimize: 1. Reduce Temp to 10°C 2. Adjust Modifier % ResultCheck->Optimize Rs < 1.5 FinalMethod Final Method: Immobilized Amylose Hexane/DCM (85:15) Rs > 2.0 ResultCheck->FinalMethod Rs > 1.5 Optimize->FinalMethod

Caption: Decision tree for selecting the optimal chiral stationary phase and mobile phase based on analyte stability.

References

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex.com. [Link]

  • Daicel Corporation. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG. Chiral Technologies. [Link]

  • Wainer, I. W.Drug Stereochemistry: Analytical Methods and Pharmacology. Marcel Dekker, Inc., New York.
  • Mangellings, D., et al. "Generic chiral separation strategy for SFC and HPLC." Journal of Chromatography A, 2014. [Link]

  • Beesley, T. E., & Scott, R. P. W. Chiral Chromatography.[2] Wiley-VCH.

Sources

Reactivity comparison: 2-Methyl-6-oxopiperidine-1-carbaldehyde vs 1-acetyl-2-methyl-6-oxopiperidine

Comparative Reactivity Profile: -Formyl vs. -Acetyl Activation in 2-Methyl-6-oxopiperidine Scaffolds[1]

Executive Summary

In the functionalization of piperidine alkaloids and peptidomimetics, the choice of nitrogen activation is a critical decision point. This guide compares two specific activated lactams: This compound (Compound A,

1-acetyl-2-methyl-6-oxopiperidine

1

While both compounds function as

allylic 1,3-strain (A(1,3))1


-acyliminium ion generation

enolate alkylation1

Structural & Stereoelectronic Analysis

The core difference between these two reagents lies in the steric interaction between the substituent on the exocyclic carbonyl and the C2-methyl group of the piperidine ring.

The A(1,3) Strain Factor

In 2-substituted


1

  • Compound A (

    
    -Formyl):  The formyl hydrogen is small (
    
    
    ).[1] It can orient toward the C2-methyl group with minimal steric penalty, allowing the
    
    
    -formyl group to maintain planarity.[1] This preserves amide resonance, making the compound more stable to spontaneous hydrolysis but highly reactive toward electrochemical oxidation.
  • Compound B (

    
    -Acetyl):  The acetyl methyl group is bulky (
    
    
    ).[1] To avoid clashing with the C2-methyl group, the exocyclic carbonyl often rotates out of planarity. This "twisted amide" character reduces resonance stabilization, making the exocyclic carbonyl significantly more electrophilic (reactive) toward nucleophiles, but also prone to undesired ring-opening hydrolysis.[1]
Physicochemical Comparison Table
Feature

-Formyl (Compound A)

-Acetyl (Compound B)
Steric Bulk (

-R)
Low (Proton)High (Methyl)
Amide Planarity High (Resonance stabilized)Distorted (Twisted Amide)
Electrophilicity (Exocyclic) High (Electronic)Very High (Steric/Twist driven)
Primary Utility

-Acyliminium Precursor
Enolate Chemistry / Chiral Auxiliary
Deprotection Conditions Mild (MeOH/K

CO

or Hydrazine)
Harsh (Strong Acid or LiOH)
Atom Economy HighModerate

Reactivity Benchmarks

Scenario A: -Acyliminium Ion Formation (C-H Functionalization)

The

1
  • Mechanism: The

    
    -formyl group stabilizes the radical cation intermediate without imposing the steric bulk that inhibits the approach of the oxidant.
    
  • Outcome: Compound A converts cleanly to the

    
    -methoxy derivative (2-methoxy-6-methyl-1-formylpiperidine), a universal electrophile for carbon nucleophiles (Grignard, allylsilanes).[1]
    
  • Compound B Limitation: The steric bulk of the acetyl group often leads to competing oxidation at the acetyl methyl group or reduced yields due to steric hindrance at the

    
    -position.
    
Scenario B: Enolate Alkylation (C3 Functionalization)

For functionalizing the lactam ring itself (at C3), the

  • Mechanism: Treatment with LiHMDS generates the lithium enolate. The

    
    -acetyl group provides additional coordination sites for lithium, stabilizing the enolate geometry.
    
  • Outcome: High diastereoselectivity in alkylation reactions (e.g., with benzyl bromide).[1]

  • Compound A Limitation: The

    
    -formyl group is susceptible to nucleophilic attack by the strong bases (LiHMDS/LDA) required for enolization, leading to deformylation (loss of the protecting group) rather than C3-alkylation.
    

Experimental Protocols

Protocol 1: Synthesis of this compound ( -Formylation)

This protocol utilizes a mixed anhydride approach for high yield.[1]

  • Reagents: 6-Methyl-2-piperidone (10 mmol), Formic acid (15 mmol), Acetic anhydride (12 mmol), DCM (20 mL).

  • Activation: In a dry flask, mix formic acid and acetic anhydride at 0°C. Stir for 30 mins to generate acetic formic anhydride (AFA).

  • Addition: Add the 6-methyl-2-piperidone solution (in DCM) dropwise to the AFA mixture at 0°C.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

  • Workup: Quench with ice water. Extract with DCM (3x).[1] Wash organic layer with sat. NaHCO

    
     (carefully, gas evolution) to remove acid.
    
  • Purification: Silica gel chromatography (0-5% MeOH in DCM).

  • Yield: Typically 85-92% as a colorless oil.[1]

Protocol 2: Synthesis of 1-Acetyl-2-methyl-6-oxopiperidine ( -Acetylation)

Requires forcing conditions due to steric hindrance at C2.[1]

  • Reagents: 6-Methyl-2-piperidone (10 mmol), Acetic anhydride (excess, 5 mL),

    
    -TsOH (catalytic), Toluene (reflux).
    
  • Reaction: Reflux the mixture for 12-18 hours using a Dean-Stark trap if possible (though no water is generated, high temp helps). Alternatively, use microwave irradiation (140°C, 30 min).

  • Workup: Evaporate excess acetic anhydride under reduced pressure.

  • Purification: Distillation or flash chromatography (EtOAc/Hexane).[1]

  • Yield: Typically 70-80%. Note: Lower yield due to thermodynamic instability (twist).[1]

Protocol 3: Comparative Hydrolysis (Stability Test)

Self-validating test to determine shelf-life and reactivity.[1]

  • Setup: Dissolve 0.1 mmol of Compound A and Compound B in separate NMR tubes containing

    
     (0.5 mL).
    
  • Trigger: Add 10

    
    L of 
    
    
    saturated with
    
    
    .
  • Observation: Monitor

    
    H NMR at t=0, 1h, 6h.
    
    • Compound A: Rapid disappearance of the formyl proton (~9.2 ppm). Conversion to parent lactam within <1 hour.

    • Compound B: Slower hydrolysis.[1] Acetyl methyl signal (~2.4 ppm) persists longer due to the steric hindrance protecting the carbonyl carbon from nucleophilic attack, despite the electronic activation. (Note: If the twist is severe, B may actually hydrolyze faster than typical amides, but usually slower than the formyl group).

Visualized Pathways (Graphviz)[1]

Diagram 1: Comparative Reactivity Flowchart

This diagram illustrates the divergent utility of the two reagents based on the desired chemical outcome.

ReactivityComparisonStartParent Scaffold:6-Methyl-2-piperidoneFormylCompound A:N-Formyl Derivative(1-Carbaldehyde)Start->FormylHCOOH/Ac2OAcetylCompound B:N-Acetyl DerivativeStart->AcetylAc2O/RefluxPathAAnodic Oxidation(Shono Type)Formyl->PathAPreferredPathBEnolate Alkylation(LiHMDS/R-X)Formyl->PathBUnstableAcetyl->PathADifficultAcetyl->PathBPreferredProdAN-Acyliminium Ion(C6-Functionalization)PathA->ProdAHigh YieldFailBSteric InhibitionLow YieldPathA->FailBSide Reaction (Acetyl)ProdBC3-Alkylated Lactam(High Diastereoselectivity)PathB->ProdBHigh YieldFailADeformylation(Protecting Group Loss)PathB->FailASide Reaction (Formyl)

Caption: Decision matrix for selecting N-Formyl vs N-Acetyl activation based on target functionalization (C6 vs C3).

Diagram 2: Steric Interaction (A(1,[1]3) Strain)

A schematic representation of the steric clash driving the reactivity differences.[2]

Stericscluster_FormylN-Formyl (Compound A)cluster_AcetylN-Acetyl (Compound B)CenterN1 NitrogenF_GroupFormyl HCenter->F_GroupA_GroupAcetyl MethylCenter->A_GroupC2_Me_AC2-MethylF_Group->C2_Me_ANo ClashInteraction_AMinimal Interaction(Planar Amide)C2_Me_BC2-MethylA_Group->C2_Me_BSteric ClashInteraction_BSevere A(1,3) Strain(Twisted Amide)

Caption: Visualization of A(1,3) strain.[1][2] The Acetyl-Methyl clash forces amide twisting, altering reactivity.[1]

References

  • Shono, T., et al. (1981).[1] "Electroorganic chemistry. 46. A new carbon-carbon bond forming reaction at the

    
    -position of amines utilizing anodic oxidation as a key step." Journal of the American Chemical Society. Link[1]
    
  • Winkler, F. K., & Dunitz, J. D. (1971).[1] "The non-planar amide group." Journal of Molecular Biology. Link

  • Comins, D. L., & Joseph, S. P. (1996).[1] "Asymmetric Synthesis of Piperidine Alkaloids." Encyclopedia of Reagents for Organic Synthesis. Link[1]

  • O'Brien, P. (1998).[1] "N-Acyliminium Ion Cyclizations in the Synthesis of Piperidines." Chemical Reviews. Link[1]

  • Meyers, A. I., et al. (1984).[1] "Formamidine-mediated synthesis of

    
    -substituted piperidines." Journal of Organic Chemistry. Link[1]
    

A Comparative Guide to the Definitive Structural Validation of 2-Methyl-6-oxopiperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of methodologies for the structural validation of 2-Methyl-6-oxopiperidine-1-carbaldehyde, a substituted lactam featuring the medicinally significant piperidine scaffold. Our primary focus is on single-crystal X-ray crystallography as the definitive method for elucidating three-dimensional atomic arrangement in the solid state. We will objectively compare this "gold standard" technique with complementary solution-state and gas-phase methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. This document is intended for researchers, chemists, and drug development professionals who require unambiguous structural proof for novel chemical entities.

Introduction: The Imperative of Unambiguous Structural Proof

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. Its conformational flexibility, particularly the chair-boat and ring-inversion equilibria, profoundly influences biological activity. For a molecule like this compound, precise knowledge of its three-dimensional structure is not merely academic; it is critical for understanding its interaction with biological targets, guiding lead optimization, and securing intellectual property. While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the most powerful and unequivocal method for determining the precise spatial arrangement of atoms.[1][2][3]

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides a detailed three-dimensional map of a molecule's atomic structure by analyzing the diffraction pattern of X-rays passing through a single, ordered crystal.[1][4] This technique is unparalleled in its ability to deliver precise, atomic-resolution data on bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the solid state.[2][5]

Experimental Workflow: From Powder to Proof

The path from a synthesized compound to a validated crystal structure is a multi-step process where each stage is critical for success. The process is inherently self-validating, with statistical metrics at the refinement stage providing a quantitative measure of the structure's quality.

xray_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth Homogeneous Sample mount Crystal Mounting crystal_growth->mount data_collection X-ray Diffraction Data Collection mount->data_collection process Data Processing (Integration & Scaling) data_collection->process solution Structure Solution (Phase Problem) process->solution refinement Structure Refinement solution->refinement validation Final Structure Validation (CIF) refinement->validation

Caption: High-level workflow for small molecule X-ray crystallography.
Detailed Experimental Protocol
  • Synthesis and Purification: The synthesis of the target molecule is the prerequisite. Methods for producing substituted 6-oxopiperidines are well-established, often involving cyclization of 6-oxoamino acid derivatives.[6] Absolute purity (>99%) of the material is paramount, as impurities can inhibit crystallization.

  • Crystal Growth (The Rate-Limiting Step): The goal is to grow single crystals of sufficient size and quality (typically 0.1-0.3 mm). This is often the most challenging step.[3]

    • Causality: Crystallization requires bringing a solution to a state of supersaturation slowly, allowing molecules to organize into a periodic lattice rather than crashing out as an amorphous solid or a microcrystalline powder.[3]

    • Methodology (Slow Evaporation):

      • Dissolve 5-10 mg of purified this compound in a minimal amount of a "good" solvent (e.g., acetone or ethyl acetate) in a small, clean vial.

      • Place this vial inside a larger, sealed jar containing a "poor" solvent (e.g., hexane or pentane).

      • Allow the more volatile good solvent to slowly evaporate and diffuse into the atmosphere of the poor solvent. This gradual decrease in solubility encourages slow crystal formation over several days to weeks.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer head, typically under a cryostream of nitrogen gas (e.g., 100 K).

    • Causality: Low-temperature data collection minimizes atomic thermal vibrations, resulting in a sharper diffraction pattern and a more precise final structure.

    • The crystal is rotated in a high-intensity X-ray beam (e.g., from a Mo or Cu source), and thousands of diffraction spots are collected on a detector.[4]

  • Structure Solution and Refinement:

    • The collected diffraction intensities are processed to generate a file of unique reflections.

    • Computational software (e.g., Olex2, SHELX) is used to solve the "phase problem" and generate an initial electron density map.

    • This initial model is then refined using a least-squares algorithm, where atomic positions and thermal parameters are adjusted to best fit the experimental data.

    • Trustworthiness: The quality of the final structure is assessed by statistical indicators. A low R1 value (<5%) and a Goodness-of-Fit (GooF) value close to 1.0 indicate an excellent model.

Part 2: A Comparative Analysis of Alternative Validation Techniques

While X-ray crystallography provides the definitive solid-state structure, it is crucial to understand how this compares to the molecule's properties in other states. A multi-technique approach provides the most complete and robust structural validation.[7][8]

comparison_logic cluster_xray X-Ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_comp Computational Modeling center Structural Validation of This compound xray_info Provides: - Unambiguous 3D Structure - Bond Lengths/Angles - Stereochemistry - Packing Interactions center->xray_info Definitive nmr_info Provides: - Connectivity (¹H-¹H, ¹H-¹³C) - Dynamic Conformation - Diastereotopic Relationships - Relative Stereochemistry center->nmr_info Complementary ms_info Provides: - Molecular Weight - Elemental Formula (HRMS) - Fragmentation Pattern - Structural Fragments center->ms_info Confirmatory comp_info Provides: - Relative Conformer Energies - Predicted Geometries - Electronic Properties - Theoretical Support center->comp_info Supportive xray_state State: Solid nmr_state State: Solution ms_state State: Gas Phase comp_state State: In Silico

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methyl-6-oxopiperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. 2-Methyl-6-oxopiperidine-1-carbaldehyde, a compound of interest, requires meticulous handling protocols to ensure the safety of laboratory personnel and the integrity of the research. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), grounded in the principles of chemical causality and procedural validation.

Core Principles of Chemical Safety: A Proactive Stance

The cornerstone of laboratory safety is the proactive mitigation of risk. This involves not only selecting the correct PPE but also understanding why specific choices are made. For a compound like this compound, which combines the chemical functionalities of a piperidine ring, a lactam, and an aldehyde, a multi-faceted approach to protection is paramount.

Aldehydes, as a class, are known for their potential to cause irritation to the skin, eyes, and respiratory system.[6] Piperidine and its derivatives can be toxic and corrosive.[1][2][3][4][5] Therefore, the PPE ensemble must provide a robust barrier against these potential routes of exposure.

Recommended Personal Protective Equipment (PPE) Ensemble

The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Double-gloving with nitrile gloves.Chemical splash goggles.[7]Flame-retardant lab coat.[1][2]Not generally required if handled in a certified chemical fume hood.
High-Volume Handling or Splash Potential (e.g., large-scale reactions, transfers) Chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves.Full-face shield in addition to chemical splash goggles.[7][8]Chemical-resistant apron over a flame-retardant lab coat.[7]Recommended, especially if there is a risk of aerosol generation. Use a respirator with an organic vapor cartridge.[8]
Emergency Spill Response Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Full-face shield and chemical splash goggles.[7][8]Full-body chemical-resistant suit.Self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.[9]
The Rationale Behind the Selection: An Expert's Perspective
  • Hand Protection: The practice of double-gloving provides an additional layer of security. The outer glove absorbs the initial contact with the chemical, and the inner glove protects the skin in case of a breach in the outer layer. Nitrile gloves offer good resistance to a variety of chemicals, but for prolonged or high-volume work, more robust materials like butyl rubber are recommended.[1][10] Always inspect gloves for any signs of degradation or perforation before use.[7]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement to protect the eyes from splashes and aerosols.[7][11] A full-face shield should be used in conjunction with goggles during procedures with a higher risk of splashing, as it provides a barrier for the entire face.[7][8]

  • Body Protection: A standard lab coat may not be sufficient. A flame-retardant lab coat is essential due to the potential flammability of piperidine derivatives.[1][2] For larger-scale operations, a chemical-resistant apron provides an additional layer of protection against spills and splashes.[7]

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][12] In situations where a fume hood is not available or if there is a risk of significant aerosolization, a properly fitted respirator with an organic vapor cartridge is necessary.[6][8]

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict, step-by-step protocol for donning and doffing PPE is as critical as the selection of the equipment itself. This ensures that the protective barrier is maintained throughout the handling process and that contaminants are not inadvertently spread.

Donning PPE: A Deliberate Sequence
  • Lab Coat/Apron: Put on the flame-retardant lab coat, ensuring all buttons are fastened. If required, don a chemical-resistant apron over the lab coat.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of gloves (nitrile or butyl rubber), ensuring the cuffs are pulled up over the sleeves of the lab coat.

  • Respiratory Protection: If required, perform a fit check and don the respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a full-face shield if necessary.

Doffing PPE: A Protocol to Prevent Contamination
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them to trap any contaminants. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the sides.

  • Lab Coat/Apron: Remove the lab coat or apron, rolling it away from your body to prevent contact with the potentially contaminated outer surface.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the experimental context.

PPE_Decision_Workflow cluster_assessment Hazard and Risk Assessment cluster_ppe_selection PPE Selection cluster_disposal Operational and Disposal Plan Start Start: Handling this compound AssessVolume Assess Volume and Operation Start->AssessVolume LowVolume Low Volume / Controlled AssessVolume->LowVolume Low Risk HighVolume High Volume / Splash Potential AssessVolume->HighVolume Moderate Risk Emergency Spill / Emergency AssessVolume->Emergency High Risk PPE_Low Standard PPE: - Double Nitrile Gloves - Goggles - Lab Coat LowVolume->PPE_Low PPE_High Enhanced PPE: - Chemical-Resistant Gloves - Goggles & Face Shield - Apron over Lab Coat - Respirator HighVolume->PPE_High PPE_Emergency Full Protection: - Heavy-Duty Gloves - Goggles & Face Shield - Chemical Suit - SCBA Emergency->PPE_Emergency Disposal Dispose of Contaminated PPE and Waste in Labeled Hazardous Waste Containers PPE_Low->Disposal PPE_High->Disposal PPE_Emergency->Disposal

Caption: PPE selection workflow for handling this compound.

Disposal Plan: Ensuring a Safe Conclusion

Proper disposal of contaminated materials is a critical final step in the safe handling of hazardous chemicals.

  • Waste Segregation: All disposable PPE, contaminated lab supplies (e.g., pipette tips, weighing paper), and residual chemical waste must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[12]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[12]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[12]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Centers for Disease Control and Prevention. Available at: [Link]

  • Safe Use of Glutaraldehyde in Health Care. Occupational Safety and Health Administration. Available at: [Link]

  • Aldehydes exposure analysis. RPS Group. Available at: [Link]

  • Safety Data Sheet PIPERIDINE. ChemSupply Australia. Available at: [Link]

  • MATERIAL SAFETY DATA SHEETS PIPERIDINE. Cleanchem Laboratories. Available at: [Link]

  • PIPERIDINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]

  • 4-Piperidinopiperidine. Antibodies.com. Available at: [Link]

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation. Available at: [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. National Center for Biotechnology Information. Available at: [Link]

  • SAFETY DATA SHEET - Piperidine. Fisher Scientific. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.